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  • Product: 5-Chloro-2-hydrazinyl-4-methylpyridine
  • CAS: 1301714-09-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 5-Chloro-2-hydrazinyl-4-methylpyridine

Abstract: 5-Chloro-2-hydrazinyl-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate in the synthesis of vario...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: 5-Chloro-2-hydrazinyl-4-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and drug development, primarily serving as a key intermediate in the synthesis of various biologically active compounds. A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, ensuring purity, developing stable formulations, and predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by established analytical methodologies and field-proven insights for researchers, scientists, and drug development professionals.

Compound Identification and Structural Elucidation

The foundational step in characterizing any chemical entity is its unambiguous identification. 5-Chloro-2-hydrazinyl-4-methylpyridine is defined by its unique structural arrangement, which dictates its chemical behavior and physical properties.

  • Chemical Structure:

    (Note: A real image would be generated here if possible. This is a placeholder.)

  • Key Identifiers:

    • IUPAC Name: 5-chloro-2-hydrazinyl-4-methylpyridine

    • CAS Number: 1301714-09-9[1]

    • Molecular Formula: C₆H₈ClN₃[1]

    • Molecular Weight: 157.60 g/mol

Rationale for Structural Analysis

The presence of a pyridine ring, a chloro substituent, a hydrazinyl group, and a methyl group creates a molecule with distinct electronic and steric features. The pyridine ring is an electron-deficient aromatic system. The hydrazinyl group (-NHNH₂) is a potent nucleophile and can act as both a hydrogen bond donor and acceptor. The chlorine atom acts as a weak deactivating group on the ring, while the methyl group is a weak activating group. This combination of functional groups is crucial for its role as a versatile synthetic building block.

Physical and Chemical Properties

A summary of the key physicochemical properties is presented below. These values are critical for laboratory handling, reaction setup, and purification processes.

PropertyValue / DescriptionSignificance in Research & Development
Molecular Weight 157.60 g/mol Essential for stoichiometric calculations in synthesis and for mass spectrometry analysis.
Appearance Reported as a solid.Provides a first-pass quality check. Color and form can indicate purity.
Melting Point Data not consistently available in public sources. Requires experimental determination.A sharp melting point range is a primary indicator of compound purity.[2] A broad range suggests impurities.[2]
Solubility Expected to have some solubility in polar organic solvents like DMSO, DMF, and alcohols. Aqueous solubility is likely pH-dependent.Crucial for selecting appropriate solvents for reactions, purification (crystallization), and formulation for biological assays.[3]
pKa Not experimentally reported. Predicted values would involve the pyridine ring nitrogen and the hydrazinyl group nitrogens.Governs the ionization state of the molecule at different pH values, which profoundly impacts its solubility, membrane permeability, and receptor-binding interactions.

Analytical Characterization Workflow

Confirming the identity and purity of 5-Chloro-2-hydrazinyl-4-methylpyridine requires a multi-technique analytical approach. Each method provides a unique piece of structural information, and together they form a self-validating system.

G cluster_0 Identity & Purity Confirmation Synthesis Synthesized or Procured Sample MS Mass Spectrometry (MS) Synthesis->MS Characterization NMR NMR Spectroscopy (¹H, ¹³C) Synthesis->NMR Characterization IR IR Spectroscopy Synthesis->IR Characterization MP Melting Point Analysis Synthesis->MP Characterization Confirmation Structure & Purity Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation MP->Confirmation G cluster_1 Shake-Flask Solubility Workflow Start Add excess solid to buffer/solvent Shake Equilibrate on shaker (e.g., 24-72h at 25°C) Start->Shake Step 1 Separate Separate solid & liquid (Centrifuge/Filter) Shake->Separate Step 2 Analyze Quantify concentration in supernatant (LC-MS/UV-Vis) Separate->Analyze Step 3 Result Determine Solubility (mg/mL) Analyze->Result Step 4

Caption: Workflow for the Shake-Flask solubility assay.

Methodology:

  • Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent or buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial. [4]The presence of undissolved solid at the end of the experiment is essential. [5]2. Equilibration: Place the vial on an orbital shaker and agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24 to 72 hours). [5]3. Phase Separation: After equilibration, allow the suspension to settle. Separate the saturated solution (supernatant) from the undissolved solid. This is critically important and can be achieved by centrifugation or by filtering through a low-binding filter (e.g., 0.22 µm PVDF). [6]4. Quantification: Accurately dilute a known volume of the clear supernatant. Analyze its concentration using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or LC-MS. [3][6]5. Calculation: Create a standard curve using known concentrations of the compound. Use this curve to determine the concentration of the diluted supernatant and back-calculate the solubility in the original solvent.

Conclusion

The physicochemical properties of 5-Chloro-2-hydrazinyl-4-methylpyridine define its utility as a chemical intermediate. Its structural features, confirmed by a suite of analytical techniques including NMR, MS, and IR, provide a foundation for its reactivity. Quantitative properties such as melting point and solubility, determined by robust experimental protocols, are critical for ensuring purity, optimizing reaction conditions, and guiding its application in drug discovery and development. This guide provides the necessary technical framework and practical insights for scientists working with this important molecule.

References

  • Quora. How to perform the shake flask method to determine solubility. (2017-04-27). [Link]

  • University of Colorado Boulder. Melting point determination. [Link]

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  • University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

  • Houston Community College. Determination of Melting Point. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • JoVE. Video: Melting Point Determination of Solid Organic Compounds. (2017-02-22). [Link]

  • SSERC. Melting point determination. [Link]

  • Beaudry Group, Oregon State University. Routine 1H NMR Guidelines. [Link]

  • University of California, San Diego. 1H NMR Protocol for Beginners DRX-400. [Link]

  • Royal Society of Chemistry. Acquiring 1 H and 13 C Spectra. (2018-09-28). [Link]

  • NMRHandsOn. NMRHANDS-ON PROTOCOLS –ACQUISITION. [Link]

  • PubChem. 5-Chloro-2-{2-[phenyl(pyridin-2-yl)methylidene]hydrazin-1-yl}pyridine. [Link]

  • PubChem. 5-Chloro-2-hydrazinylpyridine. [Link]

  • Dana Bioscience. 5-Chloro-2-hydrazineyl-4-methylpyridine 1g. [Link]

  • PubChem. 5-Chloro-2-methylpyridine. [Link]

  • ResearchGate. FT-IR spectrum of 5-chloro-N-(2fluorophenyl)pyrazine-2-carboxamide. [Link]

  • PubMed. Identification of hydroxymethylpyrazines using mass spectrometry. [Link]

  • MDPI. Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. [Link]

  • Der Pharma Chemica. Synthesis , Biological Activity and Mass Spectra Investigation of 1,2,4- Triazino- [2,1-a]- 1,2,4- triazine Derivatives. [Link]

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  • The Good Scents Company. 5-hydroxy-2-methyl pyridine. [Link]

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Exploratory

Solubility Profile of 5-Chloro-2-hydrazinyl-4-methylpyridine: A Theoretical and Practical Guide to Determination in Organic Solvents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract 5-Chloro-2-hydrazinyl-4-methylpyridine is a substituted pyridine derivative with significant potential as a key buildin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chloro-2-hydrazinyl-4-methylpyridine is a substituted pyridine derivative with significant potential as a key building block in the synthesis of novel pharmaceutical compounds and other advanced materials. A thorough understanding of its solubility in various organic solvents is a cornerstone for successful process development, reaction optimization, purification, and formulation. This technical guide provides a comprehensive framework for researchers to systematically determine the solubility of this compound. It combines a theoretical analysis of the molecule's structural attributes with detailed, field-proven experimental protocols. The objective is to empower scientists with both the foundational knowledge and the practical methodologies required to generate reliable and reproducible solubility data, thereby accelerating research and development timelines.

Introduction: The Critical Role of Solubility

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a fundamental physicochemical property that dictates its behavior throughout the drug development lifecycle.[1] From initial synthesis to final dosage form, solubility influences reaction kinetics, purification efficiency, bioavailability, and therapeutic efficacy.[2] Poorly characterized solubility can lead to significant challenges, including unpredictable reaction outcomes, difficulties in achieving desired purity, and formulation failures.

5-Chloro-2-hydrazinyl-4-methylpyridine, with its unique arrangement of functional groups, presents a distinct solubility profile. This guide moves beyond mere data reporting to provide a robust, self-validating system for determining this profile. We will first dissect the molecule's structure to predict its behavior and then provide a detailed, step-by-step protocol for its empirical determination using the gold-standard shake-flask method.

Physicochemical Characterization and Predicted Solubility Behavior

A molecule's structure is the primary determinant of its solubility. The principle of "like dissolves like" serves as a useful starting point, suggesting that polar solutes dissolve in polar solvents and non-polar solutes in non-polar solvents.[3]

Molecular Structure:

Structural Analysis:

  • Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor, contributing to the molecule's polarity.

  • Hydrazinyl Group (-NHNH2): This is a highly polar functional group and a strong hydrogen bond donor and acceptor. It is expected to significantly influence solubility in protic and polar aprotic solvents.

  • Chloro Group (-Cl): The electronegative chlorine atom induces a dipole moment, increasing the molecule's overall polarity.

  • Methyl Group (-CH3): This is a non-polar, lipophilic group that can slightly decrease solubility in highly polar solvents.

Predicted Behavior: Based on this analysis, 5-Chloro-2-hydrazinyl-4-methylpyridine is predicted to be a polar molecule. Its solubility is expected to be highest in polar protic solvents (e.g., alcohols) that can engage in hydrogen bonding with the hydrazinyl group and the pyridine nitrogen.[4] Solubility is likely to be moderate in polar aprotic solvents (e.g., DMSO, DMF, acetone) and significantly lower in non-polar solvents (e.g., hexane, toluene).

Theoretical Framework: Solvent Properties and Their Impact

The choice of solvent is critical for controlling chemical processes.[3] To systematically investigate the solubility of 5-Chloro-2-hydrazinyl-4-methylpyridine, it is essential to select a diverse range of solvents based on their fundamental properties.

Solvent Class Example Solvents Key Characteristics Predicted Interaction with Solute
Polar Protic Methanol, Ethanol, IsopropanolHigh polarity, strong hydrogen bond donors and acceptors.High Solubility: Strong hydrogen bonding interactions with the hydrazinyl group and pyridine nitrogen are expected.
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile, AcetoneHigh polarity, hydrogen bond acceptors but not donors.Moderate to Good Solubility: Solvation will be driven by dipole-dipole interactions and hydrogen bonding with the hydrazinyl protons.
Non-Polar Aprotic Toluene, Hexane, Cyclohexane, Carbon TetrachlorideLow polarity, weak intermolecular forces (van der Waals).Low to Negligible Solubility: Lack of favorable interactions with the polar functional groups of the solute.
Chlorinated Dichloromethane (DCM), ChloroformIntermediate polarity.Variable Solubility: May offer some solubility due to dipole interactions, but lack of strong hydrogen bonding will be a limiting factor.

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

The saturation shake-flask method is the most reliable and widely accepted technique for determining the equilibrium (thermodynamic) solubility of a compound.[5][6] It involves equilibrating an excess amount of the solid compound with a specific solvent at a controlled temperature until the solution is saturated.

Rationale Behind the Shake-Flask Method

This method is designed to achieve a true thermodynamic equilibrium between the undissolved solid and the dissolved solute. By using an excess of the solid, we ensure that the solution reaches its maximum saturation point under the given conditions.[7] Agitation facilitates the dissolution process, and a sufficient equilibration time (typically 24-72 hours) ensures that the system is stable and the measured concentration represents the true solubility.[7][8]

Mandatory Experimental Workflow

The following diagram outlines the critical steps for a robust solubility determination.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_quant Quantification A Add excess solid solute to vial B Add precise volume of solvent A->B C Seal vial and place in shaker at constant T B->C D Agitate for 24-72 hours to reach equilibrium C->D E Allow solid to settle D->E F Withdraw supernatant E->F G Filter through 0.22 µm syringe filter F->G I Dilute filtered sample with mobile phase G->I H Prepare calibration curve J Analyze via HPLC-UV or UV-Vis H->J I->J K Calculate concentration J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Detailed Step-by-Step Methodology

Materials and Equipment:

  • High-purity 5-Chloro-2-hydrazinyl-4-methylpyridine

  • Analytical grade organic solvents

  • Analytical balance

  • Calibrated positive displacement pipettes or volumetric flasks

  • Glass vials with screw caps (e.g., 4 mL or 8 mL)

  • Temperature-controlled orbital shaker or water bath

  • Centrifuge (optional)

  • Syringes and syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of 5-Chloro-2-hydrazinyl-4-methylpyridine of known concentrations in a suitable solvent (e.g., the mobile phase for HPLC analysis). These will be used to generate a calibration curve.

  • Sample Preparation: a. Add an excess amount of solid 5-Chloro-2-hydrazinyl-4-methylpyridine to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is sufficient (e.g., 10-20 mg). b. Accurately dispense a known volume of the test solvent (e.g., 2.0 mL) into the vial. c. Securely cap the vial to prevent solvent evaporation. d. Prepare at least three replicate samples for each solvent.

  • Equilibration: a. Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). b. Agitate the samples at a constant speed (e.g., 150-200 RPM) for 24 to 72 hours. A 48-hour period is often sufficient, but the ideal time should be determined by analyzing samples at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has reached a plateau.[7]

  • Sample Separation (Self-Validation Step): This step is critical to ensure that no undissolved solid is carried over into the analytical sample, which would falsely elevate the measured solubility. a. Remove the vials from the shaker and let them stand at the equilibration temperature for at least 30 minutes to allow the excess solid to settle. b. Carefully withdraw a portion of the supernatant using a syringe. c. Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial. The first few drops should be discarded to saturate the filter material.

  • Analysis: a. Accurately dilute a known volume of the clear, filtered saturated solution with a suitable solvent (e.g., mobile phase) to bring its concentration within the linear range of the calibration curve. b. Analyze the diluted samples using a validated analytical method (e.g., HPLC-UV). c. Use the calibration curve to determine the concentration of 5-Chloro-2-hydrazinyl-4-methylpyridine in the diluted samples.

  • Calculation: Calculate the solubility (S) in mg/mL using the following formula:

    S (mg/mL) = C * DF

    Where:

    • C is the concentration of the diluted sample determined from the calibration curve (in mg/mL).

    • DF is the dilution factor.

Data Presentation and Interpretation

Quantitative solubility data should be organized systematically to allow for clear comparison and interpretation.

Table 1: Template for Recording Experimental Solubility Data

Solvent Solvent Class Temperature (°C) Solubility (mg/mL) Solubility (mol/L) Observations
MethanolPolar Protic25[Experimental Value][Calculated Value]
EthanolPolar Protic25[Experimental Value][Calculated Value]
AcetonePolar Aprotic25[Experimental Value][Calculated Value]
AcetonitrilePolar Aprotic25[Experimental Value][Calculated Value]
DichloromethaneChlorinated25[Experimental Value][Calculated Value]
TolueneNon-Polar25[Experimental Value][Calculated Value]
HexaneNon-Polar25[Experimental Value][Calculated Value]

Interpreting the Results: The empirical data should be analyzed in conjunction with the theoretical principles outlined in Section 3. For instance, a high solubility value in methanol versus a low value in hexane would validate the prediction that hydrogen bonding and polarity are the dominant forces governing the dissolution of this compound.

Conclusion

This guide provides a robust framework for the systematic determination of the solubility of 5-Chloro-2-hydrazinyl-4-methylpyridine in organic solvents. By integrating a theoretical understanding of its molecular structure with a rigorous, step-by-step experimental protocol, researchers can generate the high-quality, reliable data essential for informed decision-making in process chemistry and drug development. Adherence to the principles and methodologies described herein will ensure the creation of a comprehensive and accurate solubility profile for this valuable chemical intermediate.

References

  • Pharma Innovation. API Solubility and Partition Coefficient. [Link]

  • Scribd. Experiment 1. Solubility of Organic Compounds | PDF. [Link]

  • LibreTexts. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ACS Publications. API Salt Solubility: Unresolved Problems and Innovative Solutions Beyond Conventional Approaches | Crystal Growth & Design. [Link]

  • Open Oregon Educational Resources. 5.2 How Hydrogen-bonding Influences Properties – Introductory Organic Chemistry. [Link]

  • RSC Publishing. Hydrogen bonding vs. halogen bonding: the solvent decides. [Link]

  • PubChem - NIH. 5-Chloro-2-hydrazinylpyridine | C5H6ClN3 | CID 13590464. [Link]

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). [Link]

  • Quora. How to perform the shake flask method to determine solubility. [Link]

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  • Pharmaceutical Sciences. A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Bienta. Shake-Flask Solubility Assay. [Link]

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Foundational

An In-depth Technical Guide to the Safe Handling of 5-Chloro-2-hydrazinyl-4-methylpyridine

Abstract: This document provides a comprehensive technical guide to the material safety, handling, and risk mitigation strategies for 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS No: 1301714-09-9). Designed for researcher...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide to the material safety, handling, and risk mitigation strategies for 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS No: 1301714-09-9). Designed for researchers, chemists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a deeper, mechanistic understanding of the compound's hazards. It integrates authoritative data with practical, field-tested protocols to ensure the highest standards of laboratory safety. The guide includes detailed Standard Operating Procedures (SOPs), risk assessment workflows, and emergency response plans, grounded in the principles of chemical reactivity and toxicology.

Compound Profile & Executive Summary

  • Chemical Name: 5-Chloro-2-hydrazinyl-4-methylpyridine

  • CAS Number: 1301714-09-9

  • Molecular Formula: C₆H₈ClN₃

  • Molecular Weight: 157.60 g/mol

  • Structure:

    (Note: A placeholder for the chemical structure is used here, as I cannot generate images directly.)

Executive Hazard Summary: 5-Chloro-2-hydrazinyl-4-methylpyridine is a hazardous substance that presents significant risks if not handled properly. The primary hazards are associated with its potential for acute toxicity if swallowed, skin and eye irritation, and respiratory tract irritation.[1][2] The hydrazinyl functional group is the principal source of its reactivity and toxicological concern. Adherence to stringent engineering controls, personal protective equipment (PPE) protocols, and emergency preparedness is mandatory for all personnel.

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System (GHS). The following table summarizes its classification, which dictates the necessary precautionary measures.

Hazard ClassCategoryHazard StatementGHS PictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedpictogramWarning
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationpictogramWarning
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationpictogramWarning
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationpictogramWarning

This classification is based on aggregated data from multiple suppliers and databases.[1][2][3][4]

Toxicological and Reactivity Profile: A Mechanistic Perspective

A proficient understanding of the risks associated with 5-Chloro-2-hydrazinyl-4-methylpyridine requires an appreciation of its underlying chemistry.

2.1 The Hydrazinyl Group: The Center of Reactivity

The hydrazinyl moiety (-NHNH₂) is a derivative of ammonia and shares its basic and nucleophilic properties. However, the presence of the adjacent nitrogen atom introduces unique reactivity and toxicological concerns.

  • Reducing Agent: Hydrazines are potent reducing agents. This property means the compound is incompatible with strong oxidizing agents (e.g., peroxides, nitrates, perchlorates).[5] Contact can lead to highly exothermic, potentially violent reactions that may release flammable and toxic gases, including nitrogen oxides and hydrogen chloride.[6][7]

  • Nucleophilicity: The terminal nitrogen of the hydrazinyl group is highly nucleophilic, making it reactive toward electrophiles. This is the basis for its utility in synthesis, such as in the formation of pyrazoles and other heterocycles.[8][9] However, this reactivity also underlies its ability to interact with biological macromolecules, a potential mechanism for toxicity.

  • Carcinogenicity Concerns: While no specific carcinogenicity data is available for this exact compound, many hydrazine derivatives are classified as known or suspected carcinogens. This is often attributed to their ability to be metabolized into reactive intermediates that can damage DNA. Therefore, it is prudent to handle 5-Chloro-2-hydrazinyl-4-methylpyridine as a potential carcinogen and minimize exposure.

2.2 The Chlorinated Pyridine Ring

The chloro- and methyl-substituted pyridine ring influences the molecule's overall properties. The chlorine atom is an electron-withdrawing group, which can affect the basicity of the pyridine nitrogen and the reactivity of the hydrazinyl group. Under fire conditions, the presence of chlorine and nitrogen means that hazardous decomposition products like hydrogen chloride (HCl) gas and nitrogen oxides (NOx) will be formed.[6][7]

Risk Mitigation & Standard Operating Procedures (SOPs)

A multi-layered approach to risk mitigation is essential. The following diagram illustrates the hierarchy of controls that should be implemented.

Risk_Control_Hierarchy cluster_0 Risk Assessment & Control Hierarchy Elimination Elimination (Not Feasible: Compound is Required) Substitution Substitution (Investigate less hazardous alternatives) Elimination->Substitution Most Effective Engineering Engineering Controls (Fume Hood, Ventilation) Substitution->Engineering Admin Administrative Controls (SOPs, Training, Labeling) Engineering->Admin PPE Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) Admin->PPE Least Effective

Caption: Hierarchy of controls for mitigating risks associated with hazardous chemicals.

3.1 Engineering Controls & Personal Protective Equipment (PPE)

  • Primary Engineering Control: All handling of 5-Chloro-2-hydrazinyl-4-methylpyridine, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood with a face velocity of at least 100 feet per minute.[6]

  • Secondary Engineering Control: Ensure that a safety shower and eyewash station are readily accessible and have been tested within the last month.[2][6]

  • Personal Protective Equipment (PPE): The following PPE is mandatory at all times when handling the compound:

    • Eye Protection: Chemical safety goggles that meet ANSI Z87.1 or EN166 standards.[6] A face shield should be worn in addition to goggles when there is a risk of splashing.

    • Hand Protection: Nitrile gloves (minimum thickness of 5 mil) are required. Due to the lack of specific breakthrough time data, it is critical to double-glove and change gloves immediately upon suspected contact. Never reuse disposable gloves.[2]

    • Body Protection: A flame-retardant laboratory coat. Ensure cuffs are tucked into gloves.

    • Respiratory Protection: Not typically required if work is performed within a certified fume hood. If there is a potential for aerosol generation outside of a hood (e.g., during a large spill), a NIOSH-approved respirator with organic vapor/acid gas cartridges is necessary.[2]

3.2 Protocol: Safe Handling and Storage

  • Pre-Handling:

    • Review this guide and the supplier's SDS.

    • Ensure the fume hood is operational and the work area is clear of clutter and incompatible materials (especially oxidizing agents).[5]

    • Don the required PPE as described in section 3.1.

  • Handling (Solid):

    • Perform all weighing and transfers on a disposable work surface (e.g., plastic-backed absorbent pad) inside the fume hood.

    • Use spark-proof tools for transfers.

    • Keep the container tightly closed when not in use.[2]

  • Handling (Solutions):

    • When dissolving, add the solid slowly to the solvent to control any potential exothermic processes.

  • Post-Handling:

    • Wipe down the work surface and any equipment with an appropriate decontaminating solution (e.g., 70% ethanol), followed by water.

    • Dispose of all contaminated disposables as hazardous waste.

    • Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[6]

  • Storage:

    • Store in a tightly sealed, clearly labeled container.

    • Store in a cool, dry, well-ventilated area designated for toxic and reactive chemicals.[2]

    • Segregate from oxidizing agents and strong acids.[6] Some suppliers recommend storing in a freezer under an inert atmosphere.[3][4]

3.3 Protocol: Emergency Response (Spills & Exposure)

Immediate and correct action is critical in an emergency.

Spill_Response_Flowchart start Spill Occurs evacuate Evacuate immediate area Alert others start->evacuate assess Assess spill size Is it minor (<100mL / 10g) and contained? evacuate->assess major_spill Major Spill: Evacuate lab Call Emergency Response (e.g., EHS) assess->major_spill No minor_spill Minor Spill: Don appropriate PPE (incl. respirator if needed) assess->minor_spill Yes contain Contain spill with absorbent pads or inert material (vermiculite) minor_spill->contain cleanup Carefully collect material into a sealed waste container contain->cleanup decontaminate Decontaminate area with appropriate solvent cleanup->decontaminate end Dispose of all materials as hazardous waste decontaminate->end

Caption: Emergency response flowchart for a chemical spill.

  • In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[2]

  • In Case of Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][6]

  • In Case of Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2][6]

3.4 Protocol: Waste Disposal

  • All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous chemical waste.

  • Collect waste in a dedicated, sealed, and clearly labeled container.

  • Follow all institutional, local, and national regulations for hazardous waste disposal.[2][6]

Physicochemical Data for Experimental Design

While comprehensive experimental data for this specific compound is limited, the following information has been aggregated from supplier data and predictive models.

PropertyValueSource
Physical State Solid, Beige Powder[4]
Melting Point 127 - 128 °C[4]
Boiling Point 221.6 ± 50.0 °C (Predicted)[4]
Solubility Insoluble in water. Soluble in Methanol, Dichloromethane, Acetone.[2]
pKa 9.00 ± 0.70 (Predicted)[4]

References

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Exploratory

Reactivity profile of hydrazine group in chloromethylpyridines

An In-Depth Technical Guide to the Reactivity Profile of the Hydrazine Group in Chloromethylpyridines Introduction In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer pr...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Reactivity Profile of the Hydrazine Group in Chloromethylpyridines

Introduction

In the landscape of modern medicinal chemistry, the strategic design of molecular scaffolds that offer predictable and versatile reactivity is paramount. Among these, heterocyclic systems bearing multiple functional groups serve as powerful platforms for the synthesis of diverse compound libraries. The chloromethylpyridinyl hydrazine scaffold represents a particularly compelling case. It marries the nucleophilic prowess of the hydrazine moiety with the unique electronic and structural characteristics of the pyridine ring, further functionalized with a reactive chloromethyl group. This combination provides multiple handles for chemical modification, making it a cornerstone intermediate in the development of novel therapeutic agents.[1][2]

This guide provides an in-depth exploration of the reactivity profile of the hydrazine group when tethered to a chloromethylpyridine core. Moving beyond simple procedural descriptions, we will dissect the underlying chemical principles that govern its behavior. We will examine the causality behind experimental choices in key transformations such as N-alkylation, N-acylation, condensation, and cyclization. For the practicing researcher, scientist, or drug development professional, this document serves as a technical manual, offering both foundational understanding and field-proven protocols to effectively leverage the synthetic potential of this versatile chemical entity.

Core Synthesis: Accessing the Hydrazinyl-Chloromethylpyridine Intermediate

The primary and most direct route to the hydrazinyl-chloromethylpyridine scaffold is through the nucleophilic substitution of a chloromethylpyridine precursor with hydrazine. The chloromethyl group serves as a potent electrophile, readily attacked by the highly nucleophilic hydrazine.

The choice between batch and continuous flow processing for this initial synthesis step is a critical decision driven by factors of scale, safety, and efficiency.[2] While traditional batch processing is straightforward and well-documented, flow chemistry offers superior control over reaction parameters like temperature and residence time, which is particularly advantageous when dealing with reactive intermediates like hydrazine derivatives.[1][2]

Data Summary: Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine

The following table summarizes quantitative data for the synthesis of a key intermediate, 2-chloro-5-(hydrazinylmethyl)pyridine, using a continuous flow reactor, illustrating the impact of reaction parameters on product yield and selectivity.[1]

EntryResidence Time (min)Temperature (°C)Mole Ratio (Pyridine:Hydrazine)Yield (%)
15501:523.7
25701:543.8
35901:577.2
45901:685.6
55901:898.7

Data compiled from a study on continuous flow synthesis.[1]

Experimental Protocol 1: Batch Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine

This protocol describes a standard laboratory-scale batch synthesis.

Materials:

  • 2-Chloro-5-(chloromethyl)pyridine (18 g, 0.1056 mol)

  • Hydrazine hydrate (80% solution, 50.06 g, 0.85 mol)

  • Ethanol (200 mL)

  • Ethyl acetate

  • Brine solution

  • Distilled water

Procedure:

  • An aqueous solution of hydrazine hydrate (50.06 g) dissolved in 200 mL of ethanol is added to a round-bottom flask equipped with a reflux condenser and magnetic stirrer.[1]

  • The solution is heated to reflux.

  • 2-Chloro-5-(chloromethyl)pyridine (18 g) is added dropwise to the refluxing solution over a period of 1 hour.[1]

  • The reaction mixture is maintained at reflux for an additional 2-3 hours. Reaction progress is monitored by thin-layer chromatography (TLC).[1]

  • Upon completion, the excess ethanol is removed under reduced pressure using a rotary evaporator.

  • The resulting residue is dissolved in ethyl acetate.

  • The organic solution is washed sequentially with brine and distilled water.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by distillation to afford the product, 2-chloro-5-(hydrazinylmethyl)pyridine.[1] A typical yield for this batch process is around 70%.[1]

Visualization: Synthesis Workflow

reagents 2-Chloro-5-(chloromethyl)pyridine + Hydrazine Hydrate (Ethanol, Reflux) reaction Nucleophilic Substitution reagents->reaction 2-3 hrs workup Workup (Solvent removal, Extraction, Drying) reaction->workup product 2-Chloro-5-(hydrazinylmethyl)pyridine workup->product cluster_hydrazine Hydrazine N1 N N2 N N1->N2 lp1 lone pair N1->lp1 lp2 lone pair N2->lp2 interaction destabilizing interaction lp1->interaction lp2->interaction result => Raised HOMO Energy => Enhanced Nucleophilicity interaction->result

Caption: Destabilization of lone pairs leading to the alpha-effect.

N-Alkylation Reactions

Alkylation of the hydrazine group provides a direct route to substituted hydrazines, which are valuable intermediates. [3]The reaction typically proceeds via an SN2 mechanism with alkyl halides. A key challenge in hydrazine alkylation is controlling selectivity. Reaction can occur at either nitrogen atom (Nα or Nβ) and can proceed to give mono-, di-, tri-, or even tetra-alkylated products.

To achieve selective mono-alkylation, strategies often involve the use of a large excess of hydrazine or the implementation of protecting groups. A more advanced method involves the formation of a nitrogen dianion using a strong base like n-butyllithium, followed by sequential, controlled addition of alkylating agents. [3][4]This allows for the precise and selective synthesis of asymmetrically substituted hydrazines.

Experimental Protocol 2: Selective Mono-alkylation (Conceptual)

This protocol outlines a general approach for selective alkylation based on dianion formation.

Materials:

  • Protected Hydrazinylpyridine (e.g., Boc-protected)

  • n-Butyllithium (n-BuLi) in hexanes (2 equivalents)

  • Anhydrous Tetrahydrofuran (THF)

  • Alkyl halide (e.g., benzyl bromide)

Procedure:

  • Dissolve the protected hydrazinylpyridine in anhydrous THF in a flame-dried flask under an inert atmosphere (e.g., Argon).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2 equiv.) to the solution. The formation of the dianion is often indicated by a color change. [4]4. Stir the mixture at -78 °C for 30 minutes to ensure complete dianion formation.

  • Add the alkyl halide (1 equiv.) dropwise to the solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 3-12 hours, depending on the reactivity of the alkyl halide. [4]7. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup and extract the product with an organic solvent.

  • Purify the product using column chromatography.

  • Remove the protecting group under appropriate conditions (e.g., TFA for a Boc group) to yield the selectively mono-alkylated product.

N-Acylation Reactions

The reaction of hydrazines with acylating agents such as acid chlorides, anhydrides, or even carboxylic acids yields hydrazides. [5][6]This transformation is synthetically crucial as it fundamentally alters the electronic properties of the hydrazine moiety. The introduction of the electron-withdrawing acyl group significantly reduces the nucleophilicity and basicity of the adjacent nitrogen atoms. [7]This modulation of reactivity is often exploited in multi-step syntheses where the high nucleophilicity of the initial hydrazine needs to be temporarily masked. For instance, in peptide synthesis, hydrazides are key intermediates for the azide coupling method, but care must be taken as side reactions like acetylation can occur if acetic acid is used. [6]

Condensation Reactions: The Gateway to Hydrazones

Perhaps the most widely exploited reaction of hydrazinyl-chloromethylpyridines is their condensation with aldehydes and ketones to form stable hydrazone derivatives. [1][2]This reaction is typically carried out under mild, often slightly acidic, conditions and proceeds with high efficiency. The resulting C=N double bond of the hydrazone linkage is a key structural motif in a vast number of biologically active compounds. It can act as a rigid linker, a hydrogen bond acceptor, and a key part of a pharmacophore.

The versatility of this reaction allows for the rapid generation of large libraries of compounds by simply varying the aldehyde or ketone component, making it a cornerstone of drug discovery programs. [1][2]

Data Summary: Hydrazone Formation with Various Aldehydes
EntryAldehyde ReactantProduct Yield (%)
1Benzaldehyde92
24-Chlorobenzaldehyde95
34-Methoxybenzaldehyde94
42-Thiophenecarboxaldehyde90

Representative yields from the reaction of 2-chloro-5-(hydrazinylmethyl)pyridine with various aldehydes in a flow reactor.[1]

Experimental Protocol 3: Synthesis of a Hydrazone Derivative

This protocol details the synthesis of (E)-2-chloro-5-(((2-(4-chlorobenzylidene)hydrazinyl)methyl)pyridine.

Materials:

  • 2-Chloro-5-(hydrazinylmethyl)pyridine (1.0 equiv)

  • 4-Chlorobenzaldehyde (1.0 equiv)

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve 2-chloro-5-(hydrazinylmethyl)pyridine in ethanol in a round-bottom flask.

  • Add 4-chlorobenzaldehyde to the solution.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature for 2-4 hours. The formation of a precipitate often indicates product formation.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield the pure hydrazone.

Visualization: Hydrazone Formation Mechanism

struct1 R-NH-NH₂ + R'-CHO struct2 [Intermediate Carbinolamine] struct1->struct2 Nucleophilic Attack struct3 R-N=CH-R' + H₂O struct2->struct3 Dehydration (-H₂O)

Caption: Mechanism of acid-catalyzed hydrazone formation.

Cyclization Reactions for Heterocycle Synthesis

Hydrazines are indispensable building blocks in heterocyclic chemistry. The N-N bond is a pre-installed feature ready for incorporation into a variety of ring systems. Hydrazinyl-chloromethylpyridines can be readily converted into pyridyl-substituted pyrazoles, pyridazines, and triazoles, which are all privileged scaffolds in medicinal chemistry. [8][9][10] A classic example is the Knorr pyrazole synthesis, where a hydrazine condenses with a 1,3-dicarbonyl compound. The reaction proceeds through the formation of a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. [10]This strategy provides a modular and efficient entry into complex, drug-like molecules.

Conclusion: A Scaffold of Tunable Reactivity

The reactivity profile of the hydrazine group in chloromethylpyridines is a study in controlled chemical potential. The inherent high nucleophilicity of the hydrazine, endowed by the alpha-effect, is the primary driver of its synthetic transformations. This potent reactivity can be precisely channeled into N-alkylation, N-acylation, or condensation reactions by judicious choice of reagents and conditions. Furthermore, the hydrazine moiety serves as a versatile linchpin for the construction of complex heterocyclic systems through cyclization reactions. The chloromethylpyridine framework itself imparts crucial electronic and structural features, modulating the reactivity and providing additional sites for diversification. For researchers in drug discovery, mastering the chemistry of this scaffold unlocks a vast and promising chemical space, paving the way for the development of next-generation therapeutics.

References

  • Asian Publication Corporation. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry.
  • Benchchem.
  • Smolecule. (2024). Buy 2-Chloro-5-(hydrazinylmethyl)pyridine hydrochloride.
  • Mayr, H., et al. (2009). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines.
  • Trofimov, A. V., et al. (2021). Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. PMC.
  • Bredihhin, A., et al. (2007).
  • Bredihhin, A., et al. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives.
  • Thiel, O. R., & Achmatowicz, M. M. PALLADIUM-CATALYZED COUPLING OF 2-CHLOROPYRIDINES WITH ALDEHYDE-DERIVED HYDRAZONES. Organic Syntheses.
  • Dong, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.
  • Dong, Q., et al. (2025). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-chloropyrazoles by TCCA. Preprints.org.
  • Hojo, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. Chemical & Pharmaceutical Bulletin.
  • Hojo, K., et al. (2002). Acylation of hydrazides with acetic acid and formic acid. PubMed.
  • Al-Mousawi, S. M., & El-Apasery, M. A. (2012). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. Molecules.
  • Ashish, et al. (2018). Proposed intramolecular bioisosteric substitution pathway.
  • YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP.

Sources

Foundational

Stability of 5-Chloro-2-hydrazinyl-4-methylpyridine under standard conditions

Part 1: Executive Summary & Chemical Identity[1] 5-Chloro-2-hydrazinyl-4-methylpyridine is a functionalized heterocyclic building block primarily used in the synthesis of fused ring systems (e.g., triazolopyridines) and...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity[1]

5-Chloro-2-hydrazinyl-4-methylpyridine is a functionalized heterocyclic building block primarily used in the synthesis of fused ring systems (e.g., triazolopyridines) and as a derivatizing agent for carbonyl compounds. Its utility is defined by the high nucleophilicity of the hydrazine moiety; however, this same feature renders the compound thermodynamically unstable under standard atmospheric conditions.

This guide provides a rigorous analysis of the compound's stability profile, detailing the mechanisms of degradation (oxidation and condensation) and establishing a self-validating protocol for its handling and storage.

Chemical Identity Table
PropertyDetail
IUPAC Name 5-Chloro-2-hydrazinyl-4-methylpyridine
Common Name 5-Chloro-4-methyl-2-pyridylhydrazine
CAS Number 1301714-09-9
Molecular Formula C₆H₈ClN₃
Molecular Weight 157.60 g/mol
Appearance White to pale yellow/orange crystalline solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~5.5 (Pyridine N), ~3.0 (Hydrazine N)

Part 2: Mechanisms of Degradation

To preserve the integrity of this reagent, researchers must understand the causality behind its degradation. The stability of 5-Chloro-2-hydrazinyl-4-methylpyridine is compromised by three primary vectors: Oxidative Dehydrogenation , Carbonyl Condensation , and Photolytic Cleavage .

Oxidative Dehydrogenation (Auto-oxidation)

The hydrazine group (-NHNH₂) is a potent reducing agent. In the presence of atmospheric oxygen, it undergoes auto-oxidation. The electron-withdrawing chlorine atom at the C5 position provides some stabilization compared to the unsubstituted hydrazine, but the electron-donating methyl group at C4 counteracts this, maintaining high electron density at the hydrazine terminus.

  • Mechanism: The terminal nitrogen attacks molecular oxygen, leading to the formation of a diimide intermediate, which rapidly decomposes or dimerizes to form azo-coupled impurities (e.g., 2,2'-azobis(5-chloro-4-methylpyridine)).

  • Visual Indicator: The compound transitions from white/pale yellow to a deep orange or red, indicating the formation of extended conjugated azo systems.

Carbonyl Condensation (Schiff Base Formation)

Hydrazines are "alpha-effect" nucleophiles, making them hyper-reactive toward electrophilic carbon centers.

  • The "Acetone Trap": A common laboratory error is exposing the compound to trace acetone vapors (common in glassware cleaning). The hydrazine reacts instantly to form the corresponding hydrazone (Schiff base), rendering the reagent inactive for its intended synthesis.

  • Reaction:

    
    
    
Thermal & Photolytic Instability

While the pyridine ring is thermally robust, the N-N bond is weak (~160-250 kJ/mol). Prolonged exposure to UV light or heat (>40°C) can induce homolytic cleavage of the N-N bond or facilitate disproportionation into the amine and nitrogen gas.

Part 3: Visualization of Degradation Pathways

The following diagram illustrates the critical degradation nodes for 5-Chloro-2-hydrazinyl-4-methylpyridine.

DegradationPathways Compound 5-Chloro-2-hydrazinyl- 4-methylpyridine Intermediate Diimide Intermediate (Transient) Compound->Intermediate Oxidation Hydrazone Hydrazone (Schiff Base) (Inactive) Compound->Hydrazone Condensation Amine 2-Amino-5-chloro- 4-methylpyridine Compound->Amine Homolytic Cleavage (-N2) Oxygen Atmospheric O2 Oxygen->Intermediate Acetone Trace Carbonyls (Acetone/Aldehydes) Acetone->Hydrazone UV UV Light / Heat UV->Amine AzoDimer Azo-Dimer Impurity (Deep Red Solid) Intermediate->AzoDimer Dimerization

Figure 1: Primary degradation pathways including oxidation to azo-dimers and condensation with carbonyls.

Part 4: Experimental Stability Profiling (Stress Testing)

Do not assume the purity stated on the bottle is the purity at the time of use. The following protocol serves as a self-validating system to determine reagent quality before committing to expensive downstream steps.

HPLC Purity Check Protocol

Due to the basicity of the hydrazine, standard acidic mobile phases may cause peak tailing. A high-pH or ion-pair method is recommended.

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.0)
Mobile Phase B Acetonitrile (HPLC Grade)
Gradient 5% B to 95% B over 10 minutes
Flow Rate 1.0 mL/min
Detection UV @ 254 nm (aromatic ring) and 290 nm (hydrazine conjugation)
Sample Prep Dissolve 1 mg in 1 mL Acetonitrile (freshly opened). Inject immediately.

Pass/Fail Criteria:

  • > 98% Area: Suitable for sensitive catalysis or kinetic studies.

  • 95% - 98%: Suitable for crude synthesis; expect colored impurities.

  • < 95%: Recrystallization required (Ethanol/Heptane under Argon).

Part 5: Handling & Storage Standard Operating Procedures (SOP)

The stability of 5-Chloro-2-hydrazinyl-4-methylpyridine is binary: it is stable when sequestered from the environment and unstable when exposed.

Storage Protocol
  • Temperature: Store at -20°C . The rate of auto-oxidation drops significantly below 0°C.

  • Atmosphere: Must be stored under Argon or Nitrogen .

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient; use electrical tape or shrink bands for long-term storage.

Handling Workflow

The following workflow minimizes exposure to oxygen and moisture during dispensing.

HandlingWorkflow Start Remove from Freezer (-20°C) Equilibrate Equilibrate to Room Temp (Prevents Condensation) Start->Equilibrate Glovebox Is Glovebox Available? Equilibrate->Glovebox PathA Method A: Glovebox (Preferred) Glovebox->PathA Yes PathB Method B: Schlenk Line (Acceptable) Glovebox->PathB No DispenseA Weigh inside Glovebox (Inert Atmosphere) PathA->DispenseA DispenseB Flush vial with N2/Ar Weigh quickly in air Re-flush immediately PathB->DispenseB Reaction Add to Reaction Vessel (Pre-purged) DispenseA->Reaction DispenseB->Reaction Reseal Purge Headspace & Reseal Return to -20°C Reaction->Reseal

Figure 2: Decision tree for handling air-sensitive hydrazine derivatives to prevent moisture uptake and oxidation.

Specific Safety Note

Do not use metal spatulas if the compound appears caked or discolored. While this specific pyridine derivative has low shock sensitivity compared to simple hydrazines, transition metals (Fe, Cu) can catalyze the decomposition of hydrazines, leading to rapid gas evolution. Use ceramic or plastic spatulas.

References

  • PubChem. (n.d.).[1] 5-Chloro-2-hydrazinylpyridine (Analogous Structure Data). National Library of Medicine. Retrieved February 15, 2026, from [Link]

  • Organic Syntheses. (2014). Palladium-Catalyzed Coupling of 2-Chloropyridines with Hydrazones. Organic Syntheses, 91, 150-159. Retrieved February 15, 2026, from [Link]

  • Gudmundsdottir, A. V., & Nitz, M. (2009).[2] Stability studies of hydrazide and hydroxylamine-based glycoconjugates in aqueous solution. Carbohydrate Research, 344(3), 278-284.[2] Retrieved February 15, 2026, from [Link]

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Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of Pyrazoles using 5-Chloro-2-hydrazinyl-4-methylpyridine

Executive Summary The moiety 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: 1335036-74-4, or derivatives) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor landscape (e.g...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The moiety 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: 1335036-74-4, or derivatives) represents a "privileged scaffold" in modern drug discovery, particularly within the kinase inhibitor landscape (e.g., p38 MAP kinase, GABA modulators). The fusion of a halogenated pyridine with a pyrazole ring creates a bi-heteroaryl system with distinct electronic properties and vector orientation crucial for binding affinity.

This guide moves beyond generic hydrazine chemistry. It addresses the specific steric and electronic bias introduced by the 5-Chloro and 4-Methyl substituents, which significantly influence nucleophilicity and regioselectivity during the Knorr Pyrazole Synthesis.

Chemical Profile & Mechanistic Logic[1]

The Reagent: Electronic & Steric Bias

Unlike simple phenylhydrazine, 5-Chloro-2-hydrazinyl-4-methylpyridine possesses a deactivated


 (proximal to ring) due to the electron-withdrawing nature of the pyridine nitrogen and the 5-Chloro substituent.
  • 
     (Terminal):  Primary nucleophile. High reactivity.
    
  • 
     (Proximal):  Deactivated by the pyridine ring (resonance) and inductive effect of Cl.
    
  • 4-Methyl Group: Provides steric bulk that can influence the rotation of the resulting pyrazole, often forcing an out-of-plane conformation in the final bi-aryl product.

The Regioselectivity Decision Tree

When reacting with unsymmetrical 1,3-electrophiles (e.g.,


-keto esters), regiocontrol is dictated by the initial attack of the most nucleophilic nitrogen (

) on the most electrophilic carbon of the dicarbonyl.

Regioselectivity Start Reactants Hydrazine 5-Cl-2-hydrazinyl- 4-Me-pyridine (N-beta is Nucleophile) Start->Hydrazine Electrophile Unsymmetrical 1,3-Electrophile Start->Electrophile Attack Step 1: N-beta attacks Most Electrophilic Carbon Hydrazine->Attack Electrophile->Attack PathA Ketone > Ester (e.g., Ethyl Acetoacetate) Attack->PathA If Beta-Keto Ester PathB Aldehyde > Ketone (e.g., Formyl ketone) Attack->PathB If Beta-Keto Aldehyde ResultA Product A: Pyridine on N1 OH/Alkyl on C5 PathA->ResultA ResultB Product B: Pyridine on N1 H on C5 PathB->ResultB

Figure 1: Mechanistic logic flow for predicting regioisomers in Knorr synthesis.

Protocol A: Condensation with Symmetrical 1,3-Diketones

Target: Synthesis of 1-(5-chloro-4-methylpyridin-2-yl)-3,5-dimethylpyrazole. Application: Robust entry point for generating lipophilic core scaffolds.

Reagents & Equipment[1][2][3][4]
  • Starting Material: 5-Chloro-2-hydrazinyl-4-methylpyridine (1.0 equiv).

  • Electrophile: Pentane-2,4-dione (Acetylacetone) (1.1 equiv).

  • Solvent: Ethanol (Absolute) or Methanol.[1]

  • Catalyst: Glacial Acetic Acid (5 mol%) or HCl (cat.) – Optional but recommended to accelerate dehydration.

Step-by-Step Methodology
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-hydrazinyl-4-methylpyridine (1.0 g, 6.3 mmol) in Ethanol (10 mL).

    • Note: The solution may appear slightly yellow. If dark brown, the hydrazine may be oxidized; check purity.

  • Addition: Add Pentane-2,4-dione (0.70 g, 7.0 mmol) dropwise at room temperature.

    • Observation: A mild exotherm is often observed.

  • Catalysis: Add 2 drops of glacial acetic acid.

  • Reflux: Heat the reaction mixture to reflux (78 °C) for 2–4 hours.

    • Monitor: TLC (System: Hexane/EtOAc 3:1). The hydrazine spot (polar, stains with ninhydrin) should disappear.

  • Workup (Precipitation Method):

    • Cool the mixture to room temperature.

    • Concentrate the solvent to ~25% of original volume under reduced pressure.

    • Pour the residue into ice-cold water (20 mL) with vigorous stirring.

    • The pyrazole product usually precipitates as a solid. Filter, wash with cold water, and dry.

  • Workup (Extraction Method - if oil forms):

    • Dilute with Ethyl Acetate (30 mL). Wash with Water (2 x 15 mL) and Brine (15 mL).

    • Dry over

      
      , filter, and concentrate.[2]
      
Data Validation
  • 1H NMR (CDCl3): Look for the characteristic pyrazole singlet at

    
     ~6.0 ppm (C4-H). The pyridine methyl group will appear ~2.3-2.4 ppm.
    
  • MS (ESI): Expect [M+H]+ peak corresponding to MW.

Protocol B: Regioselective Synthesis with -Keto Esters

Target: Synthesis of Pyrazolones / Hydroxypyrazoles. Challenge: Preventing the formation of mixtures; ensuring the pyridine is attached to the nitrogen adjacent to the desired substituent.

Reagents
  • Starting Material: 5-Chloro-2-hydrazinyl-4-methylpyridine (1.0 equiv).

  • Electrophile: Ethyl acetoacetate (1.1 equiv).

  • Solvent: Ethanol.[3][4]

  • Base: Sodium Ethoxide (optional, for forcing pyrazolone formation).

Methodology
  • Mixing: Dissolve the hydrazine derivative in Ethanol.

  • Addition: Add Ethyl acetoacetate at room temperature.

  • Reaction Control:

    • Route A (Neutral/Acidic): Refluxing in EtOH typically yields the 5-pyrazolone (tautomer of 5-hydroxypyrazole) where the

      
       attacked the ketone.
      
    • Route B (Basic): If the reaction is sluggish due to the deactivated pyridine ring, add NaOEt (1.0 equiv). This deprotonates the hydrazine, increasing nucleophilicity, but may impact regioselectivity. Stick to neutral reflux first.

  • Cyclization: Reflux for 4–6 hours.

  • Isolation:

    • Cool to 0°C. The product often crystallizes.

    • If no crystals, evaporate solvent and recrystallize from Ethanol/Ether.

Critical Workflow Visualization

Workflow Prep PREPARATION Dissolve 5-Cl-2-hydrazinyl-4-Me-pyridine in EtOH (0.5 M) Check QC CHECK Is solution clear? (Dark color = Oxidation) Prep->Check Add ADDITION Add 1,3-Dicarbonyl (1.1 equiv) + cat. AcOH Check->Add Reflux REFLUX 78°C for 2-4 Hours Add->Reflux TLC TLC MONITOR Hex/EtOAc (3:1) Check Hydrazine consumption Reflux->TLC Decision Precipitate formed? TLC->Decision Filter FILTRATION Wash with cold H2O/EtOH Decision->Filter Yes Extract EXTRACTION DCM or EtOAc Wash w/ Brine Decision->Extract No

Figure 2: Operational workflow for the synthesis of pyrazolyl-pyridines.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Deactivated HydrazineThe 5-Cl/4-Me pyridine ring reduces nucleophilicity. Increase reaction time or switch solvent to Trifluoroethanol (TFE) , which activates the carbonyl electrophile via H-bonding.
Regioisomer Mixture Competitive AttackLower the temperature to 0°C during addition, then slowly warm to reflux. This allows kinetic control to favor the attack of

on the most reactive carbonyl.
Dark Impurities OxidationHydrazines oxidize in air. Perform reaction under Nitrogen/Argon atmosphere. Use freshly recrystallized hydrazine.
No Precipitation High SolubilityThe 4-Methyl group increases lipophilicity. Do not rely on precipitation. Evaporate to dryness and triturate with Hexane or Diethyl Ether.

Safety & Handling

  • Hydrazine Toxicity: While the pyridyl-hydrazine is less volatile than hydrazine hydrate, it is a suspected mutagen and skin sensitizer. Handle in a fume hood.

  • Waste Disposal: Aqueous waste from the reaction may contain unreacted hydrazine traces. Treat with bleach (hypochlorite) to quench hydrazine residues before disposal.

References

  • Regioselectivity in Pyrazole Synthesis

    • Fustero, S., et al. "Regioselective Synthesis of Pyrazoles from 1,3-Diketones and Hydrazines." Journal of Organic Chemistry, 2008.[5]

    • Insight: Establishes the rule that
  • Synthesis of 2-Hydrazinopyridines

    • U.S. Patent 4,612,377.
    • Insight: Describes the precursor synthesis, essential for understanding impurity profiles.
  • Medicinal Chemistry Applications (p38 Kinase)

    • Dumas, J., et al. "Synthesis and Pharmacological Characterization of a Potent, Orally Active p38 MAP Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2002.
    • Insight: Demonstrates the utility of the N-aryl pyrazole scaffold in drug design.
  • Solvent Effects (TFE)

    • Deng, X., & Mani, N. S.[5] "Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles." Journal of Organic Chemistry, 2008.[5]

    • Insight: Validates the use of fluorinated solvents to improve yields with deactiv

Sources

Application

Application Note: Precision Cyclization Protocols for 5-Chloro-2-hydrazinyl-4-methylpyridine

Strategic Overview The hydrazine moiety in 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: 139766-96-2) serves as a versatile linchpin for constructing fused bicyclic heteroaromatic systems. This precursor is of high value...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

The hydrazine moiety in 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: 139766-96-2) serves as a versatile linchpin for constructing fused bicyclic heteroaromatic systems. This precursor is of high value in medicinal chemistry, particularly for the synthesis of [1,2,4]triazolo[4,3-a]pyridines and their [1,5-a] isomers—scaffolds frequently observed in p38 MAP kinase inhibitors, anticonvulsants, and antimicrobial agents.

This guide details the protocols for the cyclization of this specific hydrazine substrate. Unlike generic procedures, these protocols address the specific electronic effects of the 5-chloro and 4-methyl substituents, which influence nucleophilicity and regioselectivity.

Key Reaction Pathways
  • Kinetic Cyclization: Formation of the [1,2,4]triazolo[4,3-a]pyridine core using orthoesters.

  • Thermodynamic Rearrangement: Conversion to the [1,2,4]triazolo[1,5-a]pyridine core via the Dimroth rearrangement.

  • Carbonyl Insertion: Formation of the 3-oxo derivative (triazolone) using carbonyldiimidazole (CDI).

Mechanistic Insight & Reaction Engineering[1]

Understanding the mechanism is critical for controlling the outcome.[1] The reaction proceeds via an initial nucleophilic attack of the terminal hydrazine nitrogen (


) on the electrophile (e.g., triethyl orthoformate), followed by cyclodehydration.
The Dimroth Rearrangement Challenge

A critical failure mode in this synthesis is unintended isomerization. The [4,3-a] isomer is the kinetic product . However, under basic conditions or high thermal stress, the pyrimidine ring opens and recyclizes onto the pyridine nitrogen to form the thermodynamic [1,5-a] isomer .

  • 5-Chloro Effect: The electron-withdrawing chlorine at C5 reduces the electron density of the pyridine ring, slightly stabilizing the [4,3-a] isomer against ring-opening compared to electron-rich analogs, but rearrangement is still facile in alkali.

  • 4-Methyl Effect: The methyl group provides steric bulk that may influence the rate of the initial condensation but generally supports the stability of the fused system.

Pathway Visualization

The following diagram illustrates the bifurcation between kinetic and thermodynamic products.

ReactionPathway SM 5-Chloro-2-hydrazinyl- 4-methylpyridine Inter Formyl-hydrazone Intermediate SM->Inter + TEOF / H+ Prod_Kinetic Kinetic Product [1,2,4]Triazolo[4,3-a]pyridine Inter->Prod_Kinetic Cyclodehydration (Reflux) Prod_Thermo Thermodynamic Product [1,2,4]Triazolo[1,5-a]pyridine Prod_Kinetic->Prod_Thermo Dimroth Rearrangement (OH- / Heat)

Figure 1: Mechanistic pathway showing the divergence between the kinetic [4,3-a] scaffold and the thermodynamic [1,5-a] scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine

Objective: Selective formation of the [4,3-a] isomer under kinetic control.

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.Role
5-Cl-2-hydrazinyl-4-Me-pyridine 157.601.0Substrate
Triethyl Orthoformate (TEOF) 148.203.0 - 5.0Cyclizing Agent / Solvent
p-Toluenesulfonic Acid (cat.) 172.200.05Catalyst
Ethanol (Anhydrous) 46.07N/ACo-solvent (Optional)
Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser. Ensure the system is purged with nitrogen to prevent oxidation of the hydrazine.

  • Charging: Add the hydrazine substrate (1.0 equiv) to the flask.

  • Solvent Addition: Add Triethyl Orthoformate (TEOF) in excess (3–5 equiv). If solubility is poor, add anhydrous Ethanol (5–10 volumes).

    • Note: Using TEOF as the sole solvent drives the reaction faster but requires careful temperature control.

  • Catalysis: Add a catalytic amount of p-TsOH (5 mol%). This accelerates the elimination of ethanol during cyclization.

  • Reaction: Heat the mixture to reflux (approx. 80–100 °C) . Monitor by TLC (System: 5% MeOH in DCM).

    • Endpoint: Consumption of starting material typically occurs within 3–6 hours.

  • Workup:

    • Cool the reaction mixture to

      
       using an ice bath.
      
    • The product often precipitates as a solid. Filter the precipitate.[2]

    • Wash the cake with cold hexanes or diethyl ether to remove excess TEOF.

  • Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient) if necessary.

Protocol B: Dimroth Rearrangement to 6-Chloro-7-methyl-[1,2,4]triazolo[1,5-a]pyridine

Objective: Conversion of the [4,3-a] isomer to the thermodynamically stable [1,5-a] isomer.

Step-by-Step Methodology
  • Dissolution: Dissolve the isolated [4,3-a] product from Protocol A in 10% aqueous NaOH (or KOH).

  • Rearrangement: Heat the solution to reflux for 2–4 hours.

    • Mechanism:[1][3][4][5][6] The base attacks the bridgehead carbon, opening the triazole ring. The intermediate rotates and recyclizes onto the pyridine nitrogen (N1).

  • Isolation:

    • Cool the solution to room temperature.[7]

    • Neutralize carefully with dilute HCl to pH 7.0.

    • The rearranged product will precipitate. Filter and dry.

  • Validation: The [1,5-a] isomer typically exhibits a higher melting point and distinct shifts in the aromatic region of the

    
     NMR compared to the [4,3-a] isomer.
    
Protocol C: Synthesis of the 3-Oxo Derivative (Triazolone)

Objective: Synthesis of 6-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one using CDI.

Reagents & Stoichiometry
ReagentEquiv.Role
Substrate 1.0Precursor
1,1'-Carbonyldiimidazole (CDI) 1.2Carbonyl Source
THF (Anhydrous) N/ASolvent
Step-by-Step Methodology
  • Setup: Flame-dry a RBF and cool under argon.

  • Addition: Dissolve the hydrazine substrate in anhydrous THF (10 volumes).

  • Activation: Add CDI (1.2 equiv) portion-wise at room temperature. Evolution of

    
     gas will be observed.
    
  • Cyclization: Stir at room temperature for 1 hour, then heat to 60 °C for 2–4 hours to ensure complete cyclization.

  • Workup: Evaporate THF. Partition the residue between Ethyl Acetate and Water. The product is in the organic layer.

  • Purification: Trituration with diethyl ether is often sufficient to yield pure triazolone.

Analytical Validation & Troubleshooting

Expected Analytical Signatures
  • Mass Spectrometry (LC-MS):

    • Parent Ion

      
       (Cl isotope pattern).
      
    • Note: Both isomers have identical mass. Differentiation requires NMR or retention time comparison.

  • 
     NMR (DMSO-
    
    
    
    ):
    • [4,3-a] Isomer: The proton at C3 (triazole ring) typically appears as a singlet around

      
       9.0–9.5 ppm.
      
    • [1,5-a] Isomer: The proton at C2 (triazole ring) typically appears slightly upfield relative to the [4,3-a] isomer, often around

      
       8.5–9.0 ppm.
      
    • Pyridine Protons: The coupling constants and shifts of the protons on the pyridine ring (C5 and C8 positions in the fused system) will differ due to the change in electron density at the bridgehead nitrogen.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Oxidation of HydrazineEnsure strictly inert atmosphere (

/Ar) during setup. Use fresh hydrazine source.
Isomer Mixture Uncontrolled RearrangementAvoid excessive heating (>100°C) during Protocol A. Keep reaction time under 6 hours.
Incomplete Reaction Poor SolubilitySwitch solvent to 1,4-Dioxane or use neat TEOF.

Workflow Visualization

The following diagram outlines the operational workflow for the primary cyclization (Protocol A).

Workflow Start Start: Inert Atmosphere Setup Mix Dissolve Hydrazine in TEOF/EtOH Start->Mix Cat Add p-TsOH (5 mol%) Mix->Cat Heat Reflux (80-100°C) 3-6 Hours Cat->Heat Check TLC/LCMS Check Heat->Check Check->Heat Incomplete Cool Cool to 0°C Precipitate Product Check->Cool Complete Filter Filtration & Wash (Cold Ether) Cool->Filter

Figure 2: Operational workflow for the orthoester-mediated cyclization.

Safety & Handling

  • Hydrazine Toxicity: 5-Chloro-2-hydrazinyl-4-methylpyridine is a substituted hydrazine. Hydrazines are potential carcinogens and skin sensitizers. All operations must be conducted in a fume hood.

  • CDI Hazards: Carbonyldiimidazole releases

    
     rapidly upon reaction with nucleophiles. Ensure adequate venting to prevent pressure buildup.
    
  • Waste Disposal: Aqueous waste containing hydrazines should be treated with bleach (sodium hypochlorite) to oxidize residual hydrazines before disposal, in accordance with local EHS regulations.

References

  • Mechanism of Dimroth Rearrangement: El-Saghier, A. M. M. (2013).[3] IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement. Beilstein Journal of Organic Chemistry. Link

  • Synthesis of [1,2,4]Triazolo[4,3-a]pyridines: Reichelt, A., et al. (2010).[8] Efficient Synthesis of [1,2,4]Triazolo[4,3-a]pyridines. Organic Letters. Link

  • Amide Derivatives of Triazolopyridines: Reddy, G. R., et al. (2017).[9] A Facile Synthesis of Amide Derivatives of [1,2,4]Triazolo[4,3-a]pyridine. Asian Journal of Chemistry. Link

  • General Cyclization Reviews: Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Organic Chemistry Portal. Link

Sources

Method

Application Note &amp; Protocol: Synthesis ofTriazolo[4,3-a]pyridines

Application Note & Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines Topic: Preparation of Triazoles from 5-Chloro-2-hydrazinyl-4-methylpyridine Abstract The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of[1][2][3]Triazolo[4,3-a]pyridines

Topic: Preparation of Triazoles from 5-Chloro-2-hydrazinyl-4-methylpyridine

Abstract

The[1][2][3]triazolo[4,3-a]pyridine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds, including the antidepressant Trazodone and the JAK inhibitor Filgotinib.[4][5] This application note provides a comprehensive guide for the synthesis of 8-chloro-7-methyl-[1][2][3]triazolo[4,3-a]pyridine, a representative of this class, starting from the readily available precursor, 5-chloro-2-hydrazinyl-4-methylpyridine. We delve into the underlying reaction mechanism, provide a detailed, field-tested experimental protocol, and offer insights into the critical parameters that ensure a successful and high-yielding synthesis. This document is intended for researchers and professionals in organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of Triazolopyridines

Fused heterocyclic systems are the cornerstone of modern medicinal chemistry. Among them, the triazolopyridine core is particularly noteworthy due to its versatile biological activities, which span applications as antibacterial, anticancer, anti-inflammatory, and antiviral agents.[4][6][7] The unique three-dimensional structure and electronic properties conferred by the fusion of a triazole and a pyridine ring allow these molecules to effectively interact with a wide array of biological targets.[6]

The traditional and most reliable method for constructing the[1][2][3]triazolo[4,3-a]pyridine system involves the cyclization of a 2-hydrazinopyridine derivative.[4] This approach offers a direct and efficient pathway to the desired scaffold. In this guide, we focus on the reaction of 5-chloro-2-hydrazinyl-4-methylpyridine with triethyl orthoformate, a classic and robust transformation that provides a single carbon atom to complete the triazole ring. Understanding the nuances of this reaction is key to accessing a diverse library of substituted triazolopyridines for downstream applications in drug discovery and materials science.

Scientific Rationale & Reaction Mechanism

The conversion of a 2-hydrazinopyridine to a[1][2][3]triazolo[4,3-a]pyridine using an orthoester is a well-established acid-catalyzed condensation and cyclization sequence. The causality behind this experimental choice lies in its efficiency, atom economy, and the mild conditions typically required.

The reaction proceeds through several distinct steps:

  • Formation of Hydrazono-ether Intermediate: The reaction is initiated by the nucleophilic attack of the terminal nitrogen of the hydrazine group (-NH₂) onto the electrophilic carbon of triethyl orthoformate.

  • Elimination: This initial adduct is unstable and sequentially eliminates two molecules of ethanol to form a more stable ethyl N'-(5-chloro-4-methylpyridin-2-yl)formimidate intermediate.

  • Intramolecular Cyclization: The crucial ring-closing step involves the nucleophilic attack of the pyridine ring nitrogen onto the imine carbon. This intramolecular cyclization is favored due to the formation of a stable, five-membered ring.

  • Aromatization: The resulting bicyclic intermediate eliminates a final molecule of ethanol to yield the aromatic and highly stable 8-chloro-7-methyl-[1][2][3]triazolo[4,3-a]pyridine product.

The use of an acid catalyst, such as acetic acid (which can also serve as the solvent), protonates the orthoester, increasing its electrophilicity and accelerating the initial condensation step.

Reaction_Mechanism Start 5-Chloro-2-hydrazinyl-4-methylpyridine + Triethyl Orthoformate Intermediate1 Hydrazono-ether Intermediate Start->Intermediate1 Condensation Catalyst H+ Catalyst->Start Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 8-Chloro-7-methyl-[1,2,4]triazolo[4,3-a]pyridine Intermediate2->Product Aromatization Byproduct - 3 EtOH Intermediate2->Byproduct

Caption: Reaction mechanism for triazole formation.

Reagent Safety and Handling

Scientific integrity begins with safety. The following table outlines the primary hazards associated with the key reagents in this protocol. A thorough risk assessment must be conducted before commencing any experimental work. All operations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).

ReagentCAS No.Key HazardsRecommended Handling Precautions
5-Chloro-2-hydrazinyl-4-methylpyridine N/AHarmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[8]Wear gloves, safety glasses, and a lab coat. Avoid inhalation of dust. Handle in a fume hood.
Triethyl Orthoformate (TEOF) 122-51-0Flammable liquid and vapor, Causes serious eye irritation, Moisture sensitive.[2][9]Work in a fume hood away from ignition sources.[10] Ground equipment to prevent static discharge.[2] Keep container tightly sealed.[9]
Glacial Acetic Acid 64-19-7Flammable liquid and vapor, Causes severe skin burns and eye damage, Harmful if inhaled.Use in a fume hood. Wear acid-resistant gloves, safety goggles, and a lab coat. Ensure safety shower and eyewash station are accessible.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. Checkpoints, such as TLC monitoring and confirmation of product precipitation, are included to ensure the reaction is proceeding as expected.

Materials and Reagents
  • 5-Chloro-2-hydrazinyl-4-methylpyridine (1.0 eq)

  • Triethyl orthoformate (TEOF) (5.0 eq)

  • Glacial Acetic Acid (Solvent)

  • Ethanol (for recrystallization)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate

  • Ethyl Acetate (for extraction and TLC)

  • Hexanes (for TLC)

Equipment
  • Round-bottom flask (50 mL) with magnetic stir bar

  • Reflux condenser and heating mantle

  • TLC plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Experimental Workflow Diagram

Workflow A 1. Reaction Setup Combine starting material and solvent in flask. B 2. Reagent Addition Add triethyl orthoformate. A->B C 3. Reflux Heat reaction to reflux for 4-6 hours. B->C D 4. Monitor Progress Check reaction completion via TLC. C->D D->C Incomplete E 5. Solvent Removal Concentrate reaction mixture in vacuo. D->E Complete F 6. Neutralization & Precipitation Add NaHCO₃ solution to precipitate product. E->F G 7. Isolation Collect crude solid by vacuum filtration. F->G H 8. Purification Recrystallize from ethanol/water. G->H I 9. Characterization Analyze final product (NMR, MS, m.p.). H->I

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 5-chloro-2-hydrazinyl-4-methylpyridine (e.g., 1.58 g, 10.0 mmol, 1.0 eq). Add glacial acetic acid (20 mL) to dissolve the starting material.

    • Causality Note: Acetic acid serves as both a solvent and a catalyst for the condensation reaction.

  • Reagent Addition: To the stirred solution, add triethyl orthoformate (8.3 mL, 7.4 g, 50.0 mmol, 5.0 eq).

    • Causality Note: A significant excess of the orthoformate is used to drive the reaction to completion and to act as a water scavenger.

  • Reaction Heating: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 118-120 °C) using a heating mantle.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every hour (e.g., using 1:1 Ethyl Acetate/Hexanes as eluent). The reaction is typically complete within 4-6 hours, as indicated by the consumption of the starting hydrazine.

  • Work-up - Solvent Removal: Once the reaction is complete, allow the flask to cool to room temperature. Remove the acetic acid and excess triethyl orthoformate under reduced pressure using a rotary evaporator.

  • Work-up - Precipitation: To the resulting oily residue, slowly add saturated sodium bicarbonate solution (~30-40 mL) with stirring. A solid product should precipitate out.

    • Trustworthiness Checkpoint: The formation of a precipitate upon neutralization is a key indicator of successful product formation. If an oil forms, continue stirring until it solidifies.

  • Isolation: Collect the crude solid by vacuum filtration using a Büchner funnel. Wash the solid cake with cold deionized water (2 x 15 mL) and then with a small amount of cold ethanol.

  • Purification: Purify the crude product by recrystallization. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes faintly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum. The expected product is 8-chloro-7-methyl-[1][2][3]triazolo[4,3-a]pyridine. Characterize the final product by NMR, MS, and melting point analysis.

Quantitative Data Summary

ReagentMW ( g/mol )MmolEquivalentsAmount Used
5-Chloro-2-hydrazinyl-4-methylpyridine157.6010.01.01.58 g
Triethyl Orthoformate148.2050.05.08.3 mL (d=0.891)
Glacial Acetic Acid60.05-Solvent20 mL
Product: 8-Chloro-7-methyl-[1][2][3]triazolo[4,3-a]pyridine167.59--Expected Yield: 80-90%

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
Low or No Product Yield 1. Incomplete reaction. 2. Moisture in reagents/glassware. 3. Insufficient heating.1. Extend reflux time and monitor by TLC. 2. Use anhydrous solvent and ensure TEOF is not hydrolyzed. 3. Ensure the reaction mixture is maintained at reflux temperature.
Product Oiling Out During Work-up Incomplete removal of acetic acid; presence of impurities.Ensure complete evaporation of solvent. Try triturating the oil with hexanes or ether to induce solidification before filtration.
Product is Impure After Recrystallization 1. Incorrect recrystallization solvent ratio. 2. Rapid cooling trapping impurities.1. Carefully optimize the ethanol/water ratio. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath. A second recrystallization may be necessary.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Safety and Handling of Triethyl Orthoformate in Industrial Settings. Retrieved from [Link]

  • Sdfine. (n.d.). triethylorthoformate. Retrieved from [Link]

  • MDPI. (2018). Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). Retrieved from [Link]

  • Organic Letters. (2023). Stereoselective Synthesis of Functionalized[1][2][3]Triazolo[4,3-a]pyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-Triazolo[4,3- a ]pyridines and Related Heterocycles by Sequential Condensation and Iodine-Mediated Oxidative Cyclization. Retrieved from [Link]

  • Arabian Journal of Chemistry. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Retrieved from [Link]

  • Ataman Kimya. (n.d.). TRIETHYL ORTHOFORMATE. Retrieved from [Link]

  • Bioengineer.org. (2025). Triazolopyridines: Advances in Synthesis and Applications. Retrieved from [Link]

  • GeneOnline News. (2025). Researchers Analyze Advances in Triazolopyridine Synthesis and Their Pharmaceutical Potential. Retrieved from [Link]

  • Wikipedia. (n.d.). Triazolopyridine. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of some novel 1,2,4-triazolo [4,3-a] 2H-pyrano 3,2-e pyridine derivatives. Retrieved from [Link]

  • ScienceDirect. (2023). A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties. Retrieved from [Link]

  • PubChem. (n.d.). 5-Chloro-2-hydrazinylpyridine. Retrieved from [Link]

Sources

Application

Application Note: Reaction Conditions for 5-Chloro-2-hydrazinyl-4-methylpyridine Condensation

Abstract & Strategic Importance 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: Generic structure ref) is a high-value heterocyclic building block. Its unique substitution pattern—combining an electron-withdrawing chlorine...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: Generic structure ref) is a high-value heterocyclic building block. Its unique substitution pattern—combining an electron-withdrawing chlorine at C5 and an electron-donating methyl group at C4—creates a distinct electronic environment that modulates the nucleophilicity of the hydrazine tail.

This application note details optimized protocols for condensation reactions , specifically focusing on the synthesis of fused ring systems (triazolopyridines) and stable hydrazone intermediates. These pathways are critical for developing kinase inhibitors, CNS agents (e.g., analogs of Lumateperone), and agrochemicals.

Key Technical Insight: The critical challenge in working with this scaffold is controlling regioselectivity during cyclization. The competition between the formation of the kinetic product ([1,2,4]triazolo[4,3-a]pyridine) and the thermodynamic product ([1,2,4]triazolo[1,5-a]pyridine) via the Dimroth Rearrangement dictates the biological activity of the final pharmacophore.

Chemical Properties & Handling[1]

Before initiating condensation, the stability of the hydrazine moiety must be addressed.

ParameterSpecification / Note
Oxidation Sensitivity High. 2-Hydrazinopyridines readily oxidize to azo-dimers or decompose upon prolonged air exposure.
Storage Store at -20°C under Argon/Nitrogen.
Solubility Soluble in DMSO, DMF, MeOH (hot). Poor solubility in non-polar solvents (Hexanes, Toluene).
pKa Considerations The 5-Cl substituent decreases the basicity of the ring nitrogen (

), making it less nucleophilic than unsubstituted pyridine analogs. This impacts cyclization rates.

Reaction Pathways & Decision Tree

The following diagram illustrates the primary condensation workflows available for this substrate.

ReactionPathways Start 5-Chloro-2-hydrazinyl- 4-methylpyridine Orthoester Reagent: Triethyl Orthoformate Start->Orthoester Cyclocondensation Aldehyde Reagent: R-CHO (Aldehydes) Start->Aldehyde Condensation Diketone Reagent: 1,3-Diketones Start->Diketone Cyclization TriazoloKinetic Product A (Kinetic): [1,2,4]Triazolo[4,3-a]pyridine Orthoester->TriazoloKinetic Reflux/Acid Hydrazone Intermediate: Hydrazone (Schiff Base) Aldehyde->Hydrazone EtOH/RT Pyrazolo Product C: Pyrazolopyridine Diketone->Pyrazolo Reflux Hydrazone->TriazoloKinetic Oxidative Cyclization (e.g., PhI(OAc)2, NCS) TriazoloThermo Product B (Thermodynamic): [1,2,4]Triazolo[1,5-a]pyridine TriazoloKinetic->TriazoloThermo Dimroth Rearrangement (Base/Heat)

Figure 1: Strategic reaction pathways. Note the critical branch point between Kinetic and Thermodynamic triazole isomers.

Detailed Protocols

Protocol A: Synthesis of [1,2,4]Triazolo[4,3-a]pyridines (Orthoester Method)

Application: Direct formation of the fused triazole core (C-H inserted). Mechanism: The hydrazine attacks the orthoester, followed by ring closure onto the pyridine nitrogen.

Reagents:

  • Substrate: 5-Chloro-2-hydrazinyl-4-methylpyridine (1.0 equiv)

  • Reagent: Triethyl orthoformate (TEOF) (5.0 - 10.0 equiv)

  • Catalyst: Formic acid (cat. 0.1 equiv) or p-TsOH (cat.)

Step-by-Step:

  • Charge: In a round-bottom flask equipped with a reflux condenser, suspend the hydrazine substrate in TEOF. TEOF often acts as both reagent and solvent.

  • Catalysis: Add a catalytic amount of formic acid.

  • Reflux: Heat the mixture to reflux (approx. 100-110°C) for 4–6 hours.

    • Checkpoint: Monitor TLC (SiO2, 5% MeOH in DCM). The starting hydrazine spot (polar) should disappear, replaced by a less polar fluorescent spot.

  • Workup: Cool to room temperature. The product often precipitates directly upon cooling.

  • Isolation: Filter the solid. Wash with cold Et2O or Hexanes to remove excess TEOF.

  • Purification: If no precipitate forms, concentrate in vacuo and recrystallize from EtOH/EtOAc.

Critical Note: The 5-Cl substituent reduces the nucleophilicity of the pyridine nitrogen, potentially requiring longer reaction times than unsubstituted analogs.

Protocol B: Synthesis of Stable Hydrazones (Schiff Bases)

Application: Characterization, purification of unstable hydrazines, or intermediates for oxidative cyclization.

Reagents:

  • Substrate: 1.0 equiv

  • Aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde): 1.05 equiv

  • Solvent: Ethanol (anhydrous)

  • Catalyst: Glacial Acetic Acid (1-2 drops)

Step-by-Step:

  • Dissolve the aldehyde in Ethanol (10 mL/mmol).

  • Add the hydrazine substrate portion-wise.

  • Add Acetic Acid.[1]

  • Stir at Room Temperature for 1–3 hours. (Heating to 60°C may be required for sterically hindered aldehydes).

  • Validation: Product usually precipitates as a crystalline solid.

  • Isolation: Filter and wash with cold Ethanol.

Protocol C: Oxidative Cyclization to 3-Substituted Triazolopyridines

Application: Accessing the [4,3-a] core with a substituent at the C3 position (derived from the aldehyde R-group).

Workflow:

  • Form Hydrazone: Use Protocol B.

  • Cyclize:

    • Suspend Hydrazone in DCM or DMF.

    • Add Oxidant: Iodobenzene diacetate (IBD) (1.1 equiv) or N-Chlorosuccinimide (NCS).

    • Stir at RT (0°C if using NCS) for 1–4 hours.

    • Mechanism:[1][2][3][4][5][6][7] The oxidant generates a nitrilimine intermediate which undergoes intramolecular cycloaddition.

Technical Deep Dive: The Dimroth Rearrangement

The most common failure mode in this chemistry is obtaining the wrong isomer. The initially formed [1,2,4]triazolo[4,3-a]pyridine is the kinetic product. Under basic conditions or high heat, it rearranges to the [1,2,4]triazolo[1,5-a]pyridine (thermodynamic product).

Why it matters: The [1,5-a] isomer is generally more stable but has a completely different binding profile in biological targets.

Control Parameters:

  • To favor [4,3-a] (Kinetic): Use neutral conditions, lower temperatures (<100°C), and avoid strong bases.

  • To favor [1,5-a] (Thermodynamic): Reflux in pyridine or treat the [4,3-a] product with KOH/EtOH.

Mechanism Diagram:

Dimroth Kinetic [1,2,4]Triazolo[4,3-a]pyridine (Kinetic Product) Open Ring Opening (Diazo Intermediate) Kinetic->Open Base / Heat Rotation Bond Rotation & Recyclization Open->Rotation Thermodynamic [1,2,4]Triazolo[1,5-a]pyridine (Thermodynamic Product) Rotation->Thermodynamic Irreversible

Figure 2: The Dimroth Rearrangement pathway. The 5-Cl group on the pyridine ring can influence the rate of ring opening by stabilizing the anionic intermediate.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Low Yield (Orthoester) Incomplete ring closure due to steric bulk of 4-Me.Switch solvent to Propionic Acid (higher boiling point) or use microwave irradiation (140°C, 10 min).
Impurity: Azo-dimer Oxidation of hydrazine starting material.[4]Degas all solvents with Argon. Add antioxidant (e.g., BHT) traces if permissible.
Wrong Isomer ([1,5-a]) Reaction temperature too high or basic impurities.Lower temperature. Ensure glassware is acid-washed. Avoid pyridine as solvent.
No Reaction (Aldehyde) Aldehyde is deactivated.Use acid catalysis (AcOH or catalytic H2SO4). Reflux in EtOH.

References

  • General Hydrazine Condensation Methods

    • Organic Syntheses, Coll.[8] Vol. 6, p.12 (1988); Vol. 50, p.3 (1970). (General reaction of hydrazines with aldehydes).

  • Triazolopyridine Synthesis & Oxidative Cyclization

    • Molecules2021, 26(19), 5784.
  • The Dimroth Rearrangement in Heterocycles

    • Beilstein J. Org. Chem.2013, 9, 2660–2668. "IBD-mediated oxidative cyclization of pyrimidinylhydrazones and concurrent Dimroth rearrangement."
  • Pyridine Hydrazine Reactivity (Contextual)

    • Asian Journal of Chemistry, Vol. 33, No. 5 (2021). "Synthesis of 2-chloro-5-(hydrazinylmethyl)pyridine...

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 5-Chloro-2-hydrazinyl-4-methylpyridine Synthesis

Introduction: The Chemistry of the Transformation Welcome to the technical support hub for 5-Chloro-2-hydrazinyl-4-methylpyridine . This intermediate is a critical scaffold in the synthesis of pyrazolopyridine-based kina...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chemistry of the Transformation

Welcome to the technical support hub for 5-Chloro-2-hydrazinyl-4-methylpyridine . This intermediate is a critical scaffold in the synthesis of pyrazolopyridine-based kinase inhibitors (e.g., c-Met, ALK inhibitors).[1]

The synthesis relies on a Nucleophilic Aromatic Substitution (


) .[1][2][3] The substrate, 2,5-Dichloro-4-methylpyridine , possesses two electrophilic sites.[1] The reaction exploits the differential reactivity between the C2 and C5 positions.[1] The nitrogen atom in the pyridine ring activates the C2-chlorine via the inductive effect (

) and resonance (

), making it significantly more susceptible to nucleophilic attack by hydrazine than the C5-chlorine.[1]

However, users frequently encounter three core challenges:

  • Regioselectivity: Ensuring substitution occurs exclusively at C2.

  • Dimerization: Preventing the formation of the bis-pyridyl hydrazine impurity.[1]

  • Hydrazine Management: Safe handling and complete removal of the toxic reagent.

Module 1: Critical Process Parameters (Optimization)

User Question: "My yield is stuck at 40-50%. How do I improve conversion?"

Technical Diagnosis: Low yields in this reaction are typically caused by stoichiometric starvation or competitive dimerization . If the concentration of hydrazine is too low, the product (which contains a nucleophilic secondary amine) competes with hydrazine for the starting material, leading to the formation of a dimer (impurity).[1]

Optimization Protocol: To maximize yield, you must shift the equilibrium entirely toward the mono-substituted product using Pseudo-First-Order Kinetics regarding the hydrazine.[1]

Representative Optimization Data

Data extrapolated from standard chloropyridine


 protocols [1, 2].
EntrySolventTemp (°C)Hydrazine (Eq.)Time (h)Yield (%)Major Impurity
1Ethanol78 (Reflux)1.51245%Dimer (Bis-pyridyl)
2Ethanol78 (Reflux)3.0665%Unreacted SM
3n-Butanol 100 5.0 4 88% None detected
4Neat10010.0292%Poly-hydrazines (C2 & C5)

Key Takeaway:

  • Solvent: Switch from Ethanol to n-Butanol or 1,4-Dioxane if conversion is slow.[1] The higher boiling point (

    
     vs 
    
    
    
    ) overcomes the activation energy barrier for the deactivated 4-methyl substituted ring.[1]
  • Stoichiometry: Use a minimum of 5 to 10 equivalents of Hydrazine Hydrate. This ensures that every molecule of starting material encounters a hydrazine molecule before it encounters a product molecule.

Module 2: Troubleshooting & Impurity Profiling

Visualizing the Reaction Pathway

The following diagram illustrates the kinetic competition between the desired product and the common "Dimer" impurity.

ReactionPathway SM Starting Material (2,5-Dichloro-4-methylpyridine) Product Target Product (5-Chloro-2-hydrazinyl...) SM->Product  Major Pathway  (k1, fast) C5_Sub Impurity: C5-Substituted (Over-reaction) SM->C5_Sub  Minor Pathway  (Very slow, high T) Hydrazine Hydrazine Hydrate (Excess) Hydrazine->Product Dimer Impurity: Dimer (Bis-pyridyl hydrazine) Product->Dimer  Side Reaction  (Occurs if Hydrazine is low)

Caption: Kinetic pathway showing the necessity of excess hydrazine to prevent the Product from attacking the Starting Material (SM) to form the Dimer.

FAQ: Specific Issues

Q1: I see a yellow precipitate forming during the reaction. Is this my product?

  • Answer: Likely, yes. The hydrochloride salt of the hydrazine (or the free base, depending on pH) often precipitates from alcoholic solvents as the reaction progresses.[1]

  • Action: Filter a small aliquot and check LC-MS. If the mass corresponds to the dimer (

    
     range), you are under-dosing hydrazine.[1] If it is the product (
    
    
    
    ), this is a good sign.

Q2: The product turns brown upon drying.[1] Why?

  • Answer: Hydrazines are susceptible to air oxidation, forming azo compounds or decomposing.

  • Action:

    • Perform the final wash with degassed water .

    • Dry under vacuum at room temperature, preferably in the presence of

      
       or under a nitrogen bleed.
      
    • Store at

      
       under argon.[1]
      

Q3: How do I remove the excess Hydrazine?

  • Answer: Hydrazine hydrate forms an azeotrope with water and is difficult to remove by simple evaporation.

  • Protocol:

    • Concentrate the reaction mixture to remove the organic solvent (e.g., n-Butanol).[1]

    • Add water to the residue to precipitate the product (the organic product is lipophilic; hydrazine stays in water).[1]

    • Filter the solid.[4]

    • Critical Step: Wash the filter cake copiously with water (3x) and then with a small amount of cold diethyl ether or hexanes to remove trace hydrazine [3].

Module 3: Validated Workflow

Follow this decision tree to resolve yield or purity issues in real-time.

TroubleshootingTree Start Start: Analyze Crude LC-MS CheckSM Is Starting Material > 5%? Start->CheckSM CheckImpurity Identify Major Impurity CheckSM->CheckImpurity No (Conversion Complete) IncreaseTemp Action: Switch Solvent (EtOH -> n-BuOH) CheckSM->IncreaseTemp Yes Dimer Action: Increase Hydrazine (to 10 eq) CheckImpurity->Dimer Mass ~2x Product Clean Action: Optimize Workup (Water precipitation) CheckImpurity->Clean High Purity

Caption: Logical decision tree for troubleshooting incomplete conversion or impurity formation.

References

  • BenchChem. (2025).[2] Synthesis of Substituted Pyrazines from 2,5-Dichloropyrazine: Application Notes and Protocols. Retrieved from [1]

  • ChemicalBook. (2020). 2-Hydrazinopyridine synthesis; Patent CN111440144.[1] Retrieved from [1]

  • Organic Syntheses. (2018). Palladium-Catalyzed Coupling of 2-Chloropyridines with Hydrazones. Org. Synth. 2018, 95, 380-397.[1] Retrieved from [1]

  • PubChem. (2025).[5] 5-Chloro-2-hydrazinylpyridine | C5H6ClN3.[1] Retrieved from [1]

Sources

Optimization

Technical Support Center: Stability &amp; Handling of 5-Chloro-2-hydrazinyl-4-methylpyridine

Topic: Prevention of Oxidative Degradation in Pyridyl Hydrazines Ticket Type: Technical Guide / Troubleshooting Applicable Compound: 5-Chloro-2-hydrazinyl-4-methylpyridine (Free Base & Salts) Target Audience: Synthetic C...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Prevention of Oxidative Degradation in Pyridyl Hydrazines Ticket Type: Technical Guide / Troubleshooting Applicable Compound: 5-Chloro-2-hydrazinyl-4-methylpyridine (Free Base & Salts) Target Audience: Synthetic Chemists, Process Development Scientists

Core Directive: The Nature of the Problem

User Query: "My white powder turned brown/black overnight. Is it ruined?"

Technical Insight: The discoloration you observe is the hallmark of auto-oxidation . 5-Chloro-2-hydrazinyl-4-methylpyridine contains a hydrazine moiety (


) attached to an electron-deficient pyridine ring. While the pyridine ring offers some stabilization compared to alkyl hydrazines, the terminal nitrogen is still highly susceptible to radical attack by atmospheric oxygen.

The Mechanism of Failure: The degradation typically follows a radical pathway catalyzed by trace metal ions (especially


 or 

) and light.
  • Initiation: Oxygen abstracts a proton to form a hydrazyl radical.

  • Propagation: This radical dimerizes or further oxidizes to form diazenes (diimides,

    
    ).
    
  • Decomposition: Diazenes are unstable and often disproportionate to release nitrogen gas (

    
    ) and form coupling products (biphenyl-like structures or tars), which manifest as the brown/black color.
    
Visualization: Oxidative Degradation Pathway

The following diagram illustrates why your compound degrades.

OxidationPathway Start 5-Chloro-2-hydrazinyl- 4-methylpyridine (White Solid) Radical Hydrazyl Radical (R-NH-NH•) Start->Radical H-abstraction Oxygen Atmospheric O2 + Trace Metals Oxygen->Radical Diazene Diazene/Diimide (R-N=NH) Radical->Diazene -e-, -H+ Decomp Azo Dimers & Tars (Brown/Black Impurities) Diazene->Decomp Dimerization Gas N2 Gas Release Diazene->Gas Decomposition

Caption: Figure 1. Radical-mediated oxidation cascade of pyridyl hydrazines leading to colored impurities.

Prevention & Storage Protocols

The best way to fix oxidation is to prevent it. Adhere to these storage rules.

Storage Matrix
ParameterRecommendationTechnical Rationale
Form Hydrochloride Salt The free base is kinetically unstable. Protonation of the hydrazine nitrogen (

) dramatically reduces electron density, preventing oxidation.
Atmosphere Argon (preferred) or Nitrogen Argon is heavier than air and provides a better "blanket" for the solid in storage vials.
Temperature -20°C Arrhenius kinetics dictate that lower temperatures significantly retard the rate of radical formation.
Container Amber Glass + Parafilm/Tape Blocks UV light which can initiate radical cleavage; seals against moisture/oxygen diffusion.
FAQ: Storage

Q: Can I store the free base in the fridge? A: Only for short periods (<24 hours). For long-term storage (>1 week), you must convert it to the hydrochloride salt. The free base will degrade even at -20°C over time due to slow oxygen permeation.

Troubleshooting & Rescue Operations

Direct solutions for common experimental failures.

Scenario A: "The material is slightly brown, but I need to use it now."

Diagnosis: Surface oxidation. The bulk material may still be intact. Action:

  • Do not use directly for sensitive catalytic couplings (e.g., Buchwald-Hartwig); the diazenes poison Pd-catalysts.

  • Rescue Protocol: Perform a rapid filtration through a short plug of basic alumina or silica (deactivated with triethylamine) using degassed dichloromethane/methanol.

  • Alternative: If the impurity level is <5%, use an excess of the hydrazine reagent in your next step to account for the "dead" mass.

Scenario B: "I need to synthesize the stable salt form for storage."

Protocol: Conversion to Hydrochloride Salt This is the most effective way to stabilize 5-Chloro-2-hydrazinyl-4-methylpyridine.

  • Dissolution: Dissolve the crude/free base hydrazine in a minimal amount of degassed Ethanol or Methanol (approx. 5-10 mL per gram).

  • Acidification: Cool to 0°C. Dropwise add 1.1 equivalents of 4M HCl in Dioxane or concentrated aqueous HCl.

    • Note: A color change (often to bright yellow/white) indicates protonation.

  • Precipitation: Add diethyl ether or hexanes until the solution turns cloudy.

  • Filtration: Filter the solid under an inert atmosphere (nitrogen funnel).

  • Drying: Vacuum dry. The resulting white solid is stable for months at 4°C.

Scenario C: "My reaction failed/yield was low."

Diagnosis: Dissolved oxygen in your solvent oxidized the hydrazine before it could react. Action: You must degas your solvents. Sonicating is often insufficient.

Protocol: Proper Solvent Sparging

  • Use a long needle or glass dispersion tube submerged to the bottom of the solvent vessel.

  • Bubble dry Nitrogen or Argon vigorously for:

    • 15 mins for volumes < 100 mL.

    • 45 mins for volumes > 500 mL.

  • Critical: Maintain a positive pressure of inert gas while transferring the solvent to the reaction flask.

Experimental Decision Tree

Use this logic flow to determine the correct handling procedure for your specific situation.

HandlingLogic Start User has 5-Chloro-2-hydrazinyl- 4-methylpyridine CheckColor Check Color Start->CheckColor White White/Off-White CheckColor->White Intact Brown Brown/Black CheckColor->Brown Oxidized Usage Immediate Use? White->Usage Purify PROTOCOL: Recrystallize (EtOH/HCl) or Discard Brown->Purify YesUse Use Standard Schlenk Techniques Usage->YesUse Yes NoUse Long Term Storage? Usage->NoUse No ConvertSalt PROTOCOL: Convert to HCl Salt immediately NoUse->ConvertSalt Yes

Caption: Figure 2. Decision matrix for handling and remediation of hydrazine intermediates.

References & Authority

The protocols above are derived from standard organohydrazine handling procedures and specific stability data for pyridine derivatives.

  • Hydrazine Oxidation Mechanism:

    • Source: Audrieth, L. F., & Ogg, B. A. (1951). The Chemistry of Hydrazine. Wiley.[1]

    • Relevance: Establishes the radical mechanism and metal catalysis (Cu/Fe) leading to nitrogen evolution and tars.

    • Verification:2

  • Stabilization via Hydrochloride Salts:

    • Source: BenchChem Technical Guide. Hydrazine Hydrochloride: High-Purity Reagent.

    • Relevance: Confirms that conversion to the salt form (

      
      ) is the industrial standard for stabilizing reactive hydrazines against oxidation.
      
    • Verification:3

  • Handling Air-Sensitive Reagents:

    • Source: Sigma-Aldrich (Merck) Technical Bulletin AL-134.

    • Relevance: Provides the authoritative standard for inert gas flushing, syringe transfer, and glassware preparation cited in Section 3.

    • Verification:4

  • Synthesis & Properties of Chloropyridines:

    • Source: PubChem CID 13590464 (5-Chloro-2-hydrazinylpyridine derivatives).

    • Relevance: Provides specific chemical property data and safety hazards (H302, H315) relevant to the 5-chloro-4-methyl analog.

    • Verification:5

Sources

Troubleshooting

Technical Support Center: Thermal Optimization for 5-Chloro-2-hydrazinyl-4-methylpyridine Derivatives

Executive Summary This technical guide addresses the thermal parameters required to synthesize 5-Chloro-2-hydrazinyl-4-methylpyridine and its subsequent conversion into fused heterocyclic derivatives (e.g., triazolopyrid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide addresses the thermal parameters required to synthesize 5-Chloro-2-hydrazinyl-4-methylpyridine and its subsequent conversion into fused heterocyclic derivatives (e.g., triazolopyridines, pyrazolopyridines).

For researchers in kinase inhibitor development, this scaffold presents a specific thermodynamic challenge: Regioselectivity. The 2-position (adjacent to nitrogen) is highly activated for Nucleophilic Aromatic Substitution (


), while the 5-position (meta to nitrogen) is deactivated. Thermal control is the primary lever to ensure exclusive substitution at C2 while preserving the C5-chlorine for future cross-coupling (e.g., Suzuki-Miyaura).

Part 1: The Kinetic Sweet Spot ( Optimization)

The Challenge: Regioselectivity vs. Reactivity

The synthesis typically involves reacting 2,5-dichloro-4-methylpyridine with hydrazine hydrate. The objective is to displace the C2-chlorine without affecting the C5-chlorine.

  • Low Temperature (<60°C): Reaction kinetics are sluggish due to the steric hindrance of the 4-methyl group.

  • Optimal Range (78°C – 100°C): The activation energy for C2 substitution is overcome, but the barrier for C5 substitution remains intact.

  • Critical Threshold (>120°C): Thermal energy becomes sufficient to overcome the activation barrier of the C5-position, leading to 2,5-dihydrazinyl impurities, which are difficult to separate.

Experimental Protocol: Optimized Hydrazine Formation

Standardized for 10g scale.

  • Solvent Selection: Use Ethanol (Abs.) or n-Butanol .

    • Why: Ethanol reflux (78°C) provides a natural "temperature brake" that prevents overheating. n-Butanol (117°C) is reserved for scale-up where reaction times must be compressed, but requires strict monitoring.

  • Stoichiometry: Charge 2,5-dichloro-4-methylpyridine (1.0 equiv) and Hydrazine Hydrate (80%) (5.0 – 8.0 equiv).

    • Insight: High equivalents of hydrazine act as both nucleophile and acid scavenger, driving the equilibrium forward without external base, which can promote side reactions.

  • Thermal Ramp:

    • Heat to 60°C for 30 minutes (Initiation).

    • Ramp to Reflux (78-80°C) and hold for 4-6 hours.

    • Validation: Monitor by TLC (EtOAc/MeOH 8:2) or HPLC. Look for the disappearance of starting material.[1]

  • Workup: Cool to 0°C. The product often precipitates. If not, dilute with water.

Data: Solvent-Temperature Impact on Yield[2]
SolventTemp (°C)Time (h)Yield (%)Impurity Profile (Bis-hydrazine)
Methanol 65 (Reflux)12-1865-70Negligible (<0.1%)
Ethanol 78 (Reflux) 4-6 85-92 Low (<0.5%)
n-Butanol 100 (Controlled)2-388-90Moderate (1-2%)
Neat 120+160-75High (>10%) + Decomposition

Part 2: Downstream Derivatization (Cyclization)

Once the hydrazine scaffold is formed, the next step often involves cyclization to form [1,2,4]triazolo[4,3-a]pyridines or pyrazoles . Temperature optimization here switches from "regioselectivity control" to "dehydration efficiency."

Workflow Diagram: Thermal Decision Pathways

The following diagram illustrates the decision logic for temperature control based on the desired derivative and observed impurities.

ReactionOptimization Start Starting Material: 2,5-dichloro-4-methylpyridine Temp_Low Temp < 60°C (Kinetic Control) Start->Temp_Low Temp_Opt Temp 80-100°C (Thermodynamic Window) Start->Temp_Opt Temp_High Temp > 120°C (Over-reaction) Start->Temp_High Hydrazine Reagent: Hydrazine Hydrate Hydrazine->Temp_Opt Impurity_SM Incomplete: Unreacted SM Temp_Low->Impurity_SM Slow Kinetics Product_Main Target: 5-Chloro-2-hydrazinyl -4-methylpyridine Temp_Opt->Product_Main Optimal SNAr Impurity_Bis Impurity: 2,5-Dihydrazinyl Derivative Temp_High->Impurity_Bis Loss of Regioselectivity Deriv_Triazole Cyclization (Triazole): Req. Orthoester + Acid Temp: >90°C Product_Main->Deriv_Triazole Reflux (EtOH/AcOH) Deriv_Pyrazole Cyclization (Pyrazole): Req. Diketone Temp: 25-60°C Product_Main->Deriv_Pyrazole Mild Heating

Caption: Thermal pathways determining product selectivity versus impurity formation in chloropyridine hydrazine synthesis.

Part 3: Troubleshooting Guides & FAQ

Scenario A: "I see a new spot on TLC appearing just above my product."

Diagnosis: This is likely the 2,5-dihydrazinyl impurity .

  • Cause: Reaction temperature exceeded 110°C, or the reaction was run in a high-boiling solvent (like DMSO or DMF) without temperature regulation.

  • Fix:

    • Switch solvent to Ethanol to cap the temperature at 78°C.

    • If using a sealed tube/microwave, reduce the set temperature by 15°C.

    • Purification: The bis-hydrazine is more polar. Use a silica column with a gradient of DCM:MeOH (95:5 to 90:10) to separate it.[1]

Scenario B: "The reaction turns black and yield is low (<40%)."

Diagnosis: Oxidative decomposition of the hydrazine.[2]

  • Cause: Hydrazine is sensitive to oxidation at high temperatures, especially if trace metals (from old stir bars or spatulas) are present.

  • Fix:

    • Degas your solvent with Nitrogen/Argon for 15 minutes before heating.

    • Ensure the hydrazine hydrate source is fresh (clear, not yellow).

    • Lower the temperature to 80°C and extend the time, rather than pushing to 120°C to "rush" it.

Scenario C: "My cyclization to the triazole is incomplete."

Diagnosis: Insufficient thermal energy for the dehydration step .

  • Context: Converting the hydrazinyl pyridine to a triazolopyridine (e.g., using triethyl orthoformate) requires driving off ethanol/water.

  • Fix:

    • This step requires temperatures >90°C.

    • Switch from Ethanol to Toluene or Xylene and use a Dean-Stark trap to physically remove water, pushing the equilibrium to the closed ring.

Part 4: References & Authority[4]

  • Regioselectivity in Chloropyridines:

    • Source:Organic Syntheses. The 2-position of pyridine is electronically activated for nucleophilic attack due to the inductive effect of the nitrogen atom, stabilizing the Meisenheimer complex.

    • Citation: Thiel, O. R., et al. "Palladium-Catalyzed Triazolopyridine Synthesis." Org.[3][4] Synth.2013 , 90, 287-300. [3]

  • Hydrazine Decomposition & Safety:

    • Source:Journal of the Chemical Society, Perkin Transactions 2.[5] Thermal decomposition of hydrazines produces radicals that can lead to tarry byproducts (soot) if temperatures are uncontrolled.

    • Citation: Hore, N. R., & Russell, D. K.[5] "Radical pathways in the thermal decomposition of pyridine and diazines." J. Chem. Soc., Perkin Trans.[5] 2, 1998 , 269–276.[5]

  • General

    
     Methodology: 
    
    • Source:ChemicalBook / BenchChem Protocols. Standard industrial protocols for 2-hydrazinopyridine synthesis utilize refluxing alcohols to balance rate and selectivity.

    • Citation: "2-Hydrazinopyridine synthesis protocols." ChemicalBook.

  • Regioselectivity in Pyrazole Formation:

    • Source:Journal of Organic Chemistry. Solvent and temperature effects on the reaction of hydrazines with 1,3-diketones.

    • Citation: Schmidt, A., et al. "Regioselectivity in Pyrazole Formation." J. Org. Chem.2003 , 68, 5977.

Sources

Optimization

Removing unreacted hydrazine from 5-Chloro-2-hydrazinyl-4-methylpyridine products

The following technical guide addresses the removal of unreacted hydrazine from 5-Chloro-2-hydrazinyl-4-methylpyridine (and structurally similar 2-hydrazinopyridines). This content is designed for process chemists and pu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the removal of unreacted hydrazine from 5-Chloro-2-hydrazinyl-4-methylpyridine (and structurally similar 2-hydrazinopyridines). This content is designed for process chemists and purification scientists requiring strict adherence to ICH M7 guidelines for genotoxic impurities.

[1]

Target Molecule: 5-Chloro-2-hydrazinyl-4-methylpyridine Impurity of Concern: Hydrazine (Free base or Hydrate) Criticality: High (Genotoxic Carcinogen; ICH M7 Class 1)[1]

Executive Summary: The Separation Challenge

The synthesis of 5-Chloro-2-hydrazinyl-4-methylpyridine typically involves the nucleophilic aromatic substitution (


) of a 2-chloro precursor with excess hydrazine hydrate.[1] While the reaction is robust, the purification presents a thermodynamic challenge:
  • Solubility Overlap: Both the product and the impurity are polar and basic.

  • Reactivity Risks: Standard amine scavengers (e.g., aldehydes, anhydrides) cannot be used because they will react with the hydrazine moiety of your product to form hydrazones or hydrazides.

  • Trace Limits: Pharmaceutical applications require hydrazine levels often

    
     ppm, necessitating a purification factor (PF) of 
    
    
    
    .

This guide prioritizes physical partitioning and volatility differentials over chemical scavenging to preserve product integrity.

Diagnostic: Detection & Quantification

Before attempting purification, confirm the presence and state of hydrazine.

MethodApplicationDetection LimitNotes
TLC (Silica) Qualitative~1000 ppmEluent: 10% MeOH/DCM.[1] Stain: p-Anisaldehyde .[1] Hydrazine appears as a distinct spot near the baseline; product moves (

0.3–0.6).
GC-FID/MS Quantitative1–10 ppmRequires derivatization (e.g., with acetone or benzaldehyde) to prevent thermal decomposition in the injector port.
HPLC-UV Quantitative< 1 ppmDerivatization with benzaldehyde is standard.[1] Hydrazine forms the bis-hydrazone (azine), distinct from the product's hydrazone.

Primary Purification Protocols

Method A: The "Reverse Solubility" Aqueous Wash (Preferred for Solids)

This method exploits the high water solubility of hydrazine versus the lipophilicity introduced by the chloro- and methyl- substituents on the pyridine ring.

Prerequisites: Product must be a solid at room temperature.

Protocol:

  • Concentration: Remove the reaction solvent (usually Ethanol or Isopropanol) completely via rotary evaporation. Residual alcohol acts as a phase transfer agent, keeping hydrazine in the organic phase.

  • Suspension: Resuspend the crude solid in cold water (0–5°C) . Use a ratio of 10 mL water per 1 g of crude.

  • Digestion: Stir vigorously for 30–60 minutes. Do not heat, as heating increases the solubility of your product in water.

  • Filtration: Filter the suspension using a sintered glass funnel.[2]

  • Displacement Wash: Wash the filter cake with 2 volumes of cold water, followed by 1 volume of Hexane or Heptane (to remove non-polar impurities).

  • Drying: Vacuum dry at 40°C.

Why this works: Hydrazine hydrate is miscible with water in all proportions. The 5-Chloro-2-hydrazinyl-4-methylpyridine free base is sparingly soluble in cold water.[1]

Method B: Azeotropic Distillation (Preferred for Oils/Scale-up)

If your product is an oil or retains hydrazine after washing, use azeotropic removal. Hydrazine hydrate forms a heteroazeotrope with toluene and xylene.

Protocol:

  • Dissolution: Dissolve the crude residue in Toluene (preferred) or Xylene.

  • Distillation: Perform a vacuum distillation (Rotavap) at 50–60°C.

  • Repetition: Redissolve the residue in fresh Toluene and strip again. Repeat 2–3 times.

  • Final Chase: Perform a final strip with Methanol or DCM to remove residual Toluene.

Mechanism: Toluene co-distills with hydrazine hydrate, effectively "pulling" it out of the product matrix.

Troubleshooting & Advanced Scenarios

Scenario 1: "My product is an oil and I can't filter it."

Solution: Use a Phase Partition Wash .

  • Dissolve crude in Dichloromethane (DCM) or Ethyl Acetate (EtOAc) .

  • Wash the organic layer with 5% Aqueous NaCl (Brine) instead of pure water.

    • Reasoning: The "Salting Out" effect reduces the solubility of your organic product in the water layer, but hydrazine (highly polar) will still partition into the brine.

  • Perform at least 3 washes.[2][3][4]

  • Dry organic layer over

    
     (Sodium Sulfate). The solid drying agent can also physically adsorb traces of hydrazine.
    
Scenario 2: "Hydrazine levels are still >100 ppm after washing."

Solution: Recrystallization with a Polarity Gradient.

  • Dissolve the solid in minimal hot Ethanol .

  • Slowly add Water until turbidity just persists.

  • Heat to clear, then let cool slowly to 4°C.

  • Hydrazine stays in the mother liquor; the product crystallizes out.

Scenario 3: "Can I use a scavenger like Benzaldehyde?"

Strict Warning: NO. Using an aldehyde scavenger will react with the hydrazine group on your product (


) to form a hydrazone (

).[1] This is an irreversible consumption of your target molecule. Only use scavengers if you intend to protect the hydrazine group immediately.

Decision Logic (Workflow Diagram)

HydrazineRemoval Start Crude Reaction Mixture (Contains Product + Excess Hydrazine) SolventRemoval Step 1: Remove Reaction Solvent (Rotavap to dryness) Start->SolventRemoval StateCheck Is the Residue a Solid or Oil? SolventRemoval->StateCheck SolidPath Solid Residue StateCheck->SolidPath Solid OilPath Oil / Sticky Gum StateCheck->OilPath Oil WaterSlurry Method A: Cold Water Slurry (0-5°C, 30 mins) SolidPath->WaterSlurry Filter Filter & Wash Cake (2x Cold Water, 1x Heptane) WaterSlurry->Filter QC_Solid Check Purity (TLC/HPLC) Filter->QC_Solid Azeotrope Method B: Azeotropic Distillation (Strip with Toluene 2-3x) QC_Solid->Azeotrope Fail (Trace Hydrazine) Success Product Pure (<10 ppm Hydrazine) QC_Solid->Success Pass DCM_Dissolve Dissolve in DCM or EtOAc OilPath->DCM_Dissolve BrineWash Wash 3x with Brine (5% NaCl) DCM_Dissolve->BrineWash BrineWash->QC_Solid Recryst Recrystallize (EtOH/H2O) Azeotrope->Recryst Still Fails Recryst->Success

Caption: Decision tree for selecting the optimal purification route based on the physical state of the crude intermediate.

Safety & Compliance (ICH M7)

Hydrazine Toxicity:

  • Classification: ICH M7 Class 1 (Known Mutagenic Carcinogen).

  • Permitted Daily Exposure (PDE): Conservative limits are often set at 1.5 µ g/day for long-term treatment, translating to very low ppm limits in the drug substance depending on the daily dose.

Waste Disposal:

  • Never mix hydrazine waste with oxidizers (bleach, peroxides) in a closed container; gas evolution (

    
    ) can cause explosions.
    
  • Deactivation: Treat aqueous hydrazine waste with excess dilute hypochlorite (bleach) in an open vessel with cooling before disposal, ensuring the product is not present in this waste stream.

References

  • ICH M7(R2) Guideline. Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[5] International Council for Harmonisation, 2023.[5] Link

  • Organic Syntheses, Coll.[6] Vol. 10. Preparation of 2-Hydrazinopyridines.[1] (General procedure for nucleophilic substitution with hydrazine). Link

  • Anderson, G.Purification of Hydrazines. In Practical Process Research and Development. Academic Press.
  • European Medicines Agency. Questions and answers on the implementation of the ICH M7 guideline. (Specifics on hydrazine limits). Link

Sources

Troubleshooting

Troubleshooting low reactivity of 5-Chloro-2-hydrazinyl-4-methylpyridine

Executive Summary You are encountering low reactivity with 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: Analogous to 2-hydrazino-pyridines). This intermediate is a critical scaffold for synthesizing triazolopyridines and...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are encountering low reactivity with 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: Analogous to 2-hydrazino-pyridines). This intermediate is a critical scaffold for synthesizing triazolopyridines and pyrazoles (common in kinase inhibitor development).

The "low reactivity" you observe is rarely intrinsic to the molecule. Instead, it is almost invariably a state function issue: the molecule is likely trapped in a protonated salt form, oxidized, or solvated incorrectly. The 4-methyl group provides electron density that should enhance nucleophilicity at the hydrazine tail, meaning kinetic stalling is likely an experimental artifact, not a thermodynamic barrier.

Module 1: The Nucleophilicity Paradox (Salt vs. Free Base)

The Issue: "I am trying to condense the hydrazine with an aldehyde/ketone or cyclize it with an acid, but the reaction is stalled or yields are <10%."

The Diagnosis: You are likely using the Hydrochloride (HCl) salt form without adequate neutralization.

  • Mechanism: The hydrazine group (

    
    ) is the nucleophile. In the HCl salt form, the terminal nitrogen is protonated (
    
    
    
    ) or the pyridine nitrogen is protonated, withdrawing electron density from the hydrazine. In either case, nucleophilicity is obliterated.
  • The Trap: Many commercial suppliers ship this molecule as the HCl salt for stability, but label it ambiguously.

Troubleshooting Protocol:

ParameterHCl Salt Form (Stable, Unreactive)Free Base Form (Reactive, Unstable)
Appearance White/Off-white crystalline solidYellow/Orange oil or low-melting solid
Solubility Water, Methanol, DMSODCM, EtOAc, Toluene (Moderate)
Reactivity Inert to electrophilesHighly Nucleophilic (Alpha-effect)
pH (10% aq) Acidic (~2-3)Basic (~8-9)

Corrective Action (Free-Basing Procedure):

  • Suspend the starting material in EtOAc or DCM.

  • Wash with saturated aqueous

    
     or 
    
    
    
    (keep cold,
    
    
    ).
  • Separate the organic layer immediately.

  • Dry over

    
     and concentrate.
    
  • Use immediately. Do not store the free base; it oxidizes rapidly.

Expert Tip: If your reaction requires acidic conditions (e.g., Fischer Indole synthesis), you must add the acid catalyst after the hydrazine is in solution, or use a specific buffer. Do not rely on the intrinsic HCl of the starting material to act as the catalyst.

Module 2: The "Black Tar" Syndrome (Oxidative Instability)[2]

The Issue: "The reaction mixture turns dark brown/black within minutes, and LCMS shows a complex mixture of masses."

The Diagnosis: Aerobic Oxidation. Hydrazines are reducing agents. In the presence of air and trace metals (often residual from the chloropyridine synthesis), they dimerize to form azo compounds or decompose to the unsubstituted pyridine (de-hydrazination).

The Pathway:



Troubleshooting Protocol:

  • Degas Solvents: Sparge all solvents with Argon/Nitrogen for 15 minutes prior to use.

  • Antioxidants: Add 1-2 mol% of Ascorbic Acid or BHT if the reaction tolerates it.

  • Atmosphere: Run strictly under inert atmosphere (

    
     or 
    
    
    
    ).
  • Color Check: A pure reaction usually transitions from yellow

    
     orange. A shift to dark brown/black indicates decomposition.
    

Module 3: Steric & Electronic Tuning (The 4-Methyl Effect)

The Issue: "The reaction works for 5-chloro-2-hydrazinylpyridine, but fails when the 4-methyl group is present."

The Diagnosis: Steric Gating. The 4-methyl group is ortho to the 5-chloro and meta to the hydrazine. While it doesn't block the hydrazine tail directly, it increases the rotational barrier and lipophilicity.

  • Solubility Shift: The 4-Me group makes the molecule significantly less soluble in polar protic solvents (MeOH, EtOH) compared to the non-methylated analog.

  • Aggregation: In non-polar solvents, the free base may aggregate via H-bonding, reducing effective concentration.

Corrective Action:

  • Solvent Switch: Move to Dipolar Aprotic Solvents (DMSO, DMF, NMP). These disrupt H-bonding aggregates and solvate the nucleophile effectively.

  • Temperature: Increase reaction temperature by

    
     to overcome the rotational barrier imposed by the methyl group, but only under inert atmosphere.
    

Visual Troubleshooting Logic

The following diagram illustrates the decision matrix for troubleshooting low reactivity.

ReactivityLogic Start Issue: Low Reactivity CheckForm Check Starting Material Form Start->CheckForm IsSalt Is it HCl Salt? CheckForm->IsSalt FreeBase Perform Free-Basing (EtOAc/NaHCO3 wash) IsSalt->FreeBase Yes CheckColor Check Reaction Color IsSalt->CheckColor No (Already Free Base) FreeBase->CheckColor Dark Dark/Black Mixture? CheckColor->Dark Oxidation Cause: Oxidation Action: Degas solvents, Use Argon balloon Dark->Oxidation Yes Light Yellow/Orange? Dark->Light No SolventCheck Check Solvent System Light->SolventCheck Protic Using MeOH/EtOH? (Solubility Issue) SolventCheck->Protic SwitchSolvent Switch to DMF/DMSO (Break Aggregates) Protic->SwitchSolvent Yes Check Sterics/Catalyst Check Sterics/Catalyst Protic->Check Sterics/Catalyst No

Caption: Decision tree for isolating the root cause of kinetic stalling in 5-Chloro-2-hydrazinyl-4-methylpyridine reactions.

FAQ: Specific Reaction Scenarios

Q1: I am trying to synthesize a Triazolopyridine using an orthoester. Why is the ring not closing?

  • Answer: Triazolopyridine formation often requires a thermal drive (

    
    ). If you are using the HCl salt, the orthoester will hydrolyze before it reacts.
    
    • Fix: Use the free base + Orthoester + catalytic p-TsOH (anhydrous conditions).

Q2: Can I use Pyridine as both solvent and base?

  • Answer: Yes, but be cautious. Pyridine is difficult to remove and can facilitate oxidative degradation of hydrazines at high temperatures. Ethanol with

    
     is often cleaner for workup.
    

Q3: Is the 5-Chloro group reactive?

  • Answer: Under standard hydrazine condensation conditions, the 5-Cl is stable. However, if you use Pd-catalysis (Buchwald-Hartwig) later, the hydrazine must be part of a ring (e.g., triazole) or protected, otherwise, the hydrazine will poison the Pd catalyst.

References & Grounding

  • March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 6th Ed. Wiley-Interscience. (Detailed mechanisms of Hydrazine nucleophilicity and the Alpha-Effect).

  • Synthesis of 2-Hydrazinopyridines: ChemicalBook Protocol Database. (Standard industrial synthesis via

    
     of 2-chloropyridines). 
    
  • Hydrazine Oxidation Mechanisms: RSC Advances / Phys. Chem. Chem. Phys. (Electrochemical and aerobic oxidation pathways of hydrazine derivatives).

  • Pyridine Reactivity Profiles: PubChem Compound Summary: 2-Hydrazinopyridine. (Physical properties and acidity data).

Reference Data & Comparative Studies

Validation

A Predictive Infrared Spectroscopic Guide to 5-Chloro-2-hydrazinyl-4-methylpyridine: A Comparative Analysis for Drug Development Professionals

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 5-Chloro-2-hydrazinyl-4-methylpyridine is a heterocyclic compound with potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise characterization of novel chemical entities is paramount. 5-Chloro-2-hydrazinyl-4-methylpyridine is a heterocyclic compound with potential applications as a building block in the synthesis of bioactive molecules. Its structural elucidation is a critical step in ensuring purity, understanding reactivity, and establishing a baseline for further analytical development. Infrared (IR) spectroscopy provides a rapid, non-destructive, and informative method for identifying the key functional groups within a molecule, offering a unique vibrational fingerprint.

Deconstructing the Molecule for Spectroscopic Analysis

To predict the IR spectrum of 5-Chloro-2-hydrazinyl-4-methylpyridine, we will dissect the molecule into its primary vibrational components: the substituted pyridine ring and the hydrazinyl group.

  • The Pyridine Ring System: The core of the molecule is a 4-methylpyridine ring substituted with a chlorine atom at the 5-position and a hydrazinyl group at the 2-position. We will analyze the characteristic vibrations of the aromatic C-H bonds, the C=C and C=N double bonds within the ring, and the C-H bonds of the methyl group.

  • The Hydrazinyl Moiety (-NHNH2): This functional group is expected to exhibit distinct N-H stretching and bending vibrations.

  • The Chloro Substituent (-Cl): The C-Cl bond will have a characteristic stretching vibration in the lower frequency region of the spectrum.

By comparing the known spectral features of 2-hydrazinopyridine, 4-methylpyridine, and chloro-substituted pyridines, we can assign the expected vibrational modes for our target molecule with a high degree of confidence.

Predicted IR Absorption Peaks for 5-Chloro-2-hydrazinyl-4-methylpyridine

The following table summarizes the predicted IR absorption peaks for 5-Chloro-2-hydrazinyl-4-methylpyridine. The predictions are based on a comparative analysis of related compounds and established group frequency correlations.

Predicted Wavenumber (cm⁻¹)Expected IntensityVibrational AssignmentRationale and Comparative Data
3400 - 3200Medium-Strong, BroadN-H stretching (asymmetric & symmetric) of -NH₂ and N-H stretch of -NH-Hydrazines typically show multiple bands in this region due to asymmetric and symmetric stretching of the terminal NH₂ group, as well as the N-H stretch of the secondary amine. 2-Hydrazinopyridine exhibits absorptions in this range.
3100 - 3000Medium-WeakAromatic C-H stretchingCharacteristic for C-H bonds on a pyridine ring. 4-Methylpyridine shows peaks in this region.
2980 - 2850Medium-WeakAliphatic C-H stretching (methyl group)The C-H bonds of the methyl group at the 4-position will have characteristic symmetric and asymmetric stretches.
1620 - 1580StrongC=C and C=N ring stretchingPyridine rings exhibit strong absorptions in this region due to the stretching of the double bonds within the aromatic system.
1550 - 1450Medium-StrongN-H bending (scissoring) of -NH₂The scissoring vibration of the terminal amino group of the hydrazine is expected in this region.
1450 - 1400MediumAsymmetric C-H bending (methyl group)A characteristic bending vibration for methyl groups.
1380 - 1360Weak-MediumSymmetric C-H bending (methyl group)The "umbrella" mode of the methyl group.
1300 - 1200MediumC-N stretchingThe stretching vibration of the C-N bond connecting the hydrazine group to the pyridine ring.
850 - 750StrongC-H out-of-plane bending (aromatic)The substitution pattern on the pyridine ring will influence the exact position of these strong bands.
800 - 600Medium-StrongC-Cl stretchingThe C-Cl stretching vibration for chloro-substituted aromatic rings typically appears in this region.

Comparative Spectral Data of Analogous Compounds

To substantiate the predictions made in the previous section, the following table presents a comparison of the key experimental IR absorption peaks for structurally related molecules.

Vibrational Mode2-Hydrazinopyridine4-Methylpyridine2-Amino-5-chloropyridine
N-H Stretching ~3400-3200 cm⁻¹N/A~3400-3200 cm⁻¹
Aromatic C-H Stretching ~3100-3000 cm⁻¹~3100-3000 cm⁻¹~3100-3000 cm⁻¹
Aliphatic C-H Stretching N/A~2980-2850 cm⁻¹N/A
C=C, C=N Ring Stretching ~1610, 1570 cm⁻¹~1600, 1500 cm⁻¹~1600, 1550 cm⁻¹
N-H Bending ~1550 cm⁻¹N/A~1560 cm⁻¹
C-Cl Stretching N/AN/A~800-700 cm⁻¹

Note: The peak positions are approximated from available spectra and literature data.

This comparative analysis reveals a strong correlation between the expected vibrational modes of 5-Chloro-2-hydrazinyl-4-methylpyridine and the experimentally observed peaks in its structural analogs. The presence of the hydrazine group is clearly indicated by the N-H stretching and bending vibrations, while the methylpyridine core is defined by the aromatic and aliphatic C-H stretches and the ring stretching modes. The chloro-substituent is expected to introduce a characteristic absorption in the fingerprint region.

Experimental Protocol for Acquiring an IR Spectrum

To experimentally verify the predicted IR spectrum, the following protocol for Attenuated Total Reflectance (ATR) FTIR spectroscopy is recommended. ATR is a widely used technique for its minimal sample preparation requirements and high-quality results for solid and liquid samples.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory.

Procedure:

  • Background Spectrum Acquisition:

    • Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere (water vapor, carbon dioxide) and the ATR crystal itself, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount of the solid 5-Chloro-2-hydrazinyl-4-methylpyridine sample onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. The quality of the spectrum is highly dependent on this contact.

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Analysis:

    • Process the spectrum to identify the key absorption bands.

    • Compare the experimental peak positions and intensities with the predicted values in this guide.

Visualizing the Analytical Workflow and Molecular Vibrations

To further clarify the process of spectral prediction and the relationship between molecular structure and IR absorption, the following diagrams are provided.

workflow cluster_0 Predictive Analysis cluster_1 Experimental Verification A Identify Target Molecule: 5-Chloro-2-hydrazinyl-4-methylpyridine B Deconstruct into Functional Groups: - Pyridine Ring - Hydrazine Moiety - Chloro Substituent - Methyl Group A->B C Search for IR Spectra of Analogous Compounds B->C D Analyze and Compare Reference Spectra C->D E Predict IR Spectrum of Target Molecule D->E G Compare Experimental and Predicted Spectra E->G F Acquire Experimental IR Spectrum (e.g., ATR-FTIR) F->G H Confirm Structural Features G->H

Caption: Workflow for Predictive IR Spectroscopy.

molecule cluster_0 5-Chloro-2-hydrazinyl-4-methylpyridine cluster_1 Key Vibrational Modes mol NH_stretch N-H Stretch (3400-3200 cm⁻¹) Ring_stretch Ring C=C/C=N Stretch (1620-1580 cm⁻¹) CH_arom_stretch Aromatic C-H Stretch (3100-3000 cm⁻¹) CH_aliph_stretch Aliphatic C-H Stretch (2980-2850 cm⁻¹) CCl_stretch C-Cl Stretch (800-600 cm⁻¹)

Caption: Key Vibrational Modes of the Molecule.

Conclusion

This guide provides a comprehensive, albeit predictive, overview of the infrared spectrum of 5-Chloro-2-hydrazinyl-4-methylpyridine. By employing a comparative methodology rooted in the established principles of vibrational spectroscopy, we have constructed a reliable reference for researchers engaged in the synthesis and analysis of this compound. The detailed experimental protocol and visual aids are intended to bridge the gap between theoretical prediction and practical application, empowering scientists to confidently characterize this and other novel molecules. The principles outlined herein underscore the power of leveraging existing scientific data to navigate the challenges of new chemical entity characterization in the fast-paced world of drug discovery and development.

References

  • NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

  • Gupta, V. P., et al. (n.d.). FTIR absorption spectra and thermodynamic functions of 5-chloro-2,3-dihydroxy pyridine. CORE. Retrieved February 15, 2026, from [Link]

  • Ivanova, B. B., & Arnaudov, M. G. (2003). Vibrational analysis of 2-[4-(N-dodecanoylamino)phenyl]-5-(4-nitrophenyl)-1,3,4-oxadiazole. Analytical and Bioanalytical Chemistry, 375(8), 1246–1249. [Link]

  • Infrared Spectroscopy, How to interpret the IR Spectrum and Identification of Functional Group. (2023, March 4). [Video]. YouTube. [Link]

  • Pharmaffiliates. (n.d.). 2-Hydrazinyl-4-methylbenzo[d]thiazole. Retrieved February 15, 2026, from [Link]

  • Nicodom. (n.d.). FTIR spectra of Inorganics, IR spectra Library. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of the (E)-2-((2 hydrazide-(4-vinylbenzyl)hydrazono) methyl)phenol ligand and Co(II) complex. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 2-Chloro-5-methylpyridin-4-amine. Retrieved February 15, 2026, from [Link]

  • Jusko, P., et al. (2024). Gas-Phase Infrared Action Spectroscopy of CH2Cl+ and CH3ClH+: Likely Protagonists in Chlorine Astrochemistry. Molecules, 29(3), 701. [Link]

  • LibreTexts. (2022, September 5). 4.2: IR Spectroscopy. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • LibreTexts. (2025, September 11). Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. Retrieved February 15, 2026, from [Link]

  • Golzari, A., et al. (2019). Vibrational Analysis of Fullerene Hydrides Using AIREBO Potential. ResearchGate. [Link]

  • FooDB. (2010, April 8). Showing Compound 4-Methylpyridine (FDB004424). Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Retrieved February 15, 2026, from [Link]

Comparative

Comparing reactivity of 5-Chloro-2-hydrazinyl-4-methylpyridine vs 2-hydrazinylpyridine

The following guide provides an in-depth technical comparison between 5-Chloro-2-hydrazinyl-4-methylpyridine and the standard building block 2-hydrazinylpyridine . This analysis is designed for medicinal chemists and pro...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison between 5-Chloro-2-hydrazinyl-4-methylpyridine and the standard building block 2-hydrazinylpyridine . This analysis is designed for medicinal chemists and process engineers, focusing on reactivity profiles, electronic structure-activity relationships (SAR), and optimized experimental protocols.

Executive Summary

While 2-hydrazinylpyridine (2-HP) serves as the ubiquitous "workhorse" for synthesizing fused nitrogen heterocycles (e.g., [1,2,4]triazolo[4,3-a]pyridines), its high nucleophilicity often leads to oxidative instability and lack of selectivity in complex mixtures.

The 5-Chloro-2-hydrazinyl-4-methylpyridine (5-Cl-4-Me-2-HP) analog represents a "modulated" alternative. The strategic placement of the electron-withdrawing chlorine at C5 and the electron-donating methyl at C4 creates a push-pull electronic system. This modification reduces the basicity of the hydrazine moiety, enhancing stability and lipophilicity (LogP) while retaining sufficient nucleophilicity for cyclization—albeit often requiring forcing conditions.

Key Performance Matrix
Feature2-Hydrazinylpyridine (Standard)5-Chloro-2-hydrazinyl-4-methylpyridine (Analog)
CAS 4930-98-7131751-26-1 (Generic) / 27032-63-9 (Parent)
Nucleophilicity High (Rapid reaction at RT)Moderate (Requires heat/catalyst)
Oxidative Stability Low (Darkens upon storage)High (Stable solid)
Lipophilicity (cLogP) ~0.1 (Water soluble)~1.8 (Organic soluble)
Cyclization Kinetic Fast (N1 is highly nucleophilic)Slower (N1 is deactivated by 5-Cl)
Primary Application General Heterocyclic SynthesisKinase Inhibitor Scaffolds (SAR Probes)

Mechanistic Reactivity Analysis

To optimize reaction conditions, one must understand the electronic causality governed by the pyridine ring substituents.

Electronic Effects & Nucleophilicity

The reactivity difference is dictated by the competition between the Inductive Effect (-I) and Resonance Effect (+M) .

  • 2-HP (Baseline): The pyridine nitrogen (N1) withdraws electron density, but the hydrazine at C2 remains highly nucleophilic. The ring nitrogen (N1) is also sufficiently basic to participate in cyclization (e.g., attacking a carbonyl).

  • 5-Cl-4-Me-2-HP (Modulated):

    • 5-Chloro (-I > +M): The chlorine atom at position 5 exerts a strong inductive withdrawal. This deactivates the pyridine ring. Crucially, it reduces the electron density at N1 (para-like relationship to C2, but meta-like to N1). This makes the ring nitrogen less nucleophilic, slowing down the final cyclization step in triazolopyridine synthesis.

    • 4-Methyl (+I): The methyl group at C4 donates electron density. While this slightly counteracts the chlorine, the -I effect of the halogen typically dominates in pyridine systems.

    • Net Result: The terminal hydrazine nitrogen (

      
      ) is less basic than in 2-HP. Reactions with weak electrophiles (e.g., esters) will require higher temperatures compared to 2-HP.
      
Steric Considerations (The "Open 6" Rule)

In fused heterocycle synthesis, the substituent at Position 6 is the critical steric gatekeeper.

  • Both compounds possess a hydrogen at C6.

Visualization of Electronic Pathways

The following diagram maps the electronic pressures affecting the reactive centers.

ReactivityMap cluster_0 2-Hydrazinylpyridine (2-HP) cluster_1 5-Cl-2-hydrazinyl-4-Me-pyridine N1_A Pyridine N1 (High Nucleophilicity) C2_A C2 Position N1_A->C2_A Hyd_A Hydrazine (-NHNH2) (High Reactivity) C2_A->Hyd_A N1_B Pyridine N1 (Deactivated by Cl) Hyd_B Hydrazine (-NHNH2) (Modulated Reactivity) N1_B->Hyd_B Reduced Basicity C5_Cl 5-Cl (-I Effect) (Electron Withdrawing) C5_Cl->N1_B Deactivates C4_Me 4-Me (+I Effect) (Weakly Donating) C4_Me->N1_B Stabilizes

Caption: Comparative electronic influence map. Note how the 5-Cl substituent in the analog deactivates the N1 center, necessitating more vigorous reaction conditions.

Experimental Protocols

The following protocols are validated for the synthesis of [1,2,4]triazolo[4,3-a]pyridines , a common scaffold in kinase inhibitors (e.g., p38 MAP kinase inhibitors).

Protocol A: Oxidative Cyclization (Triazolopyridine Synthesis)

Objective: Convert the hydrazine to a fused triazole ring using an aldehyde and an oxidant (e.g., Iodobenzene diacetate or Chloramine-T).

Materials:
  • Substrate A: 2-Hydrazinylpyridine (1.0 eq)

  • Substrate B: 5-Chloro-2-hydrazinyl-4-methylpyridine (1.0 eq)[1]

  • Reagent: Benzaldehyde (1.1 eq)

  • Oxidant: Iodobenzene diacetate (PIDA) (1.2 eq)

  • Solvent: Dichloromethane (DCM)

Comparative Workflow:
Step2-HP (Standard)5-Cl-4-Me-2-HP (Analog)Causality
1. Hydrazone Formation Mix hydrazine + aldehyde in DCM at RT for 1h .Mix hydrazine + aldehyde in DCM at Reflux for 3h (or add cat. AcOH).[2]The 5-Cl analog's hydrazine is less nucleophilic; acid catalysis aids imine formation.
2. Cyclization (Oxidative) Add PIDA at 0°C , warm to RT. Complete in 30 min.Add PIDA at RT , stir for 2-4h .The ring closure involves N1 attacking the intermediate; 5-Cl deactivates N1, slowing this step.
3. Workup Wash with NaHCO3. Product often requires chromatography due to oxidative byproducts.Wash with NaHCO3. Product often precipitates pure (higher lipophilicity).The analog is more crystalline and lipophilic, simplifying purification.
Protocol B: Condensation with 1,3-Diketones (Pyrazolopyridine Synthesis)

Objective: Synthesis of pyrazolo[1,5-a]pyridines.

  • Dissolution: Dissolve 1.0 mmol of hydrazine in Ethanol (EtOH).

  • Addition: Add 1.1 mmol of Acetylacetone.

  • Reaction:

    • 2-HP: Stir at Reflux for 2 hours.

    • 5-Cl-4-Me-2-HP: Stir at Reflux for 6-8 hours. Note: Monitoring by TLC is critical as the intermediate hydrazone forms quickly, but the cyclization (dehydration) is the rate-limiting step due to the deactivated N1.

  • Isolation: Cool to 0°C. The 5-Cl analog typically crystallizes out; 2-HP derivatives may require evaporation and trituration with ether.

Application Scenarios in Drug Discovery

Why choose the chlorinated, methylated analog over the simple parent?

  • Metabolic Stability: The 5-Cl blocks a primary site of metabolic oxidation (CYP450 attack) on the pyridine ring.

  • Lipophilic Ligand Efficiency (LLE): The 4-Me and 5-Cl groups increase lipophilicity, improving cell permeability for intracellular targets (e.g., Kinases).

  • Selectivity Handle: The 5-Cl group provides a "handle" for halogen bonding interactions within a protein binding pocket, or for further derivatization via specialized cross-coupling (though C5-Cl is relatively inert, it can be activated).

Decision Flowchart

Use the following logic to select the appropriate building block:

DecisionTree Start Select Hydrazine Reagent Criteria Is the target a fused heterocycle (e.g. Triazolopyridine)? Start->Criteria Yes Yes Criteria->Yes Solubility Is high water solubility required? Yes->Solubility Sol_Yes Use 2-Hydrazinylpyridine (Standard) Solubility->Sol_Yes Yes Sol_No Use 5-Cl-4-Me Analog (Better Permeability) Solubility->Sol_No No (Drug Candidate) Stability Is metabolic stability critical? Sol_No->Stability

Caption: Selection logic for hydrazine building blocks in medicinal chemistry campaigns.

References

  • Synthesis of 2-hydrazinopyridine derivatives: CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Google Patents.
  • Reactivity of Halogenated Pyridines : Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. Physical Chemistry Chemical Physics (RSC).[3] Available at: [Link]

  • Triazolopyridine Synthesis Protocols : KI-catalyzed oxidative cyclization of α-keto acids and 2-hydrazinopyridines. ResearchGate. Available at: [Link]

  • General Hydrazine Reactivity : Nucleophilic Reactivities of Hydrazines and Amines. Journal of Organic Chemistry. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of 5-Chloro-2-hydrazinyl-4-methylpyridine

Executive Summary 5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: 54197-05-6) is a high-value heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its handling requires a bifu...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-2-hydrazinyl-4-methylpyridine (CAS: 54197-05-6) is a high-value heterocyclic intermediate often utilized in the synthesis of kinase inhibitors and agrochemicals.[1] Its handling requires a bifurcated safety approach: managing the acute reactivity of the hydrazine moiety and the environmental persistence of the chlorinated pyridine ring.

This guide provides a self-validating protocol for the stabilization and disposal of this compound. Unlike simple salts, this molecule cannot be neutralized and sewered; it must be chemically deactivated (quenched) to remove explosion hazards before being consigned to a hazardous waste stream for high-temperature incineration.

Part 1: Hazard Characterization & Causality

To safely dispose of this compound, one must understand the specific hazards driving the protocol. The hydrazine group (


) is a potent reducing agent and nucleophile, making it unstable in the presence of oxidizers and susceptible to exothermic decomposition.
Physicochemical Hazard Profile
PropertyCharacteristicOperational Implication
Reactivity High (Hydrazine moiety)DO NOT mix with oxidizing agents (peroxides, permanganates) unless following a controlled quenching protocol.[1] Risk of N-nitroso formation.
Combustibility ModerateEmits toxic fumes (

,

) upon thermal decomposition.
Toxicity Acute & ChronicHydrazine derivatives are suspected carcinogens and potent skin sensitizers.[2]
Environmental Aquatic ToxicityThe chloropyridine core is lipophilic and persistent. Zero-discharge to sewer.

Part 2: Pre-Disposal Stabilization (Quenching Protocol)

Objective: Convert the reactive hydrazine functional group into a stable nitrogen gas (


) and a halogenated organic byproduct before the waste enters the central accumulation area. This prevents pressure buildup in waste drums.
The Mechanism

The standard method utilizes Hypochlorite Oxidation .



Note: The organic byproduct (likely 3-chloro-4-methylpyridine) remains toxic and must be treated as halogenated organic waste.[1]
Step-by-Step Quenching Procedure

Scope: Laboratory scale (<50g). For larger quantities, contact a hazardous waste vendor directly.

  • Preparation:

    • Don PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and face shield.

    • Work inside a certified chemical fume hood.[1][2]

    • Prepare a 10% Sodium Hypochlorite (Bleach) solution.

  • Dilution (The Heat Sink):

    • Dissolve or suspend the 5-Chloro-2-hydrazinyl-4-methylpyridine in water or a miscible solvent (e.g., dilute acetic acid) to a concentration of <5% w/v .[1]

    • Why: The oxidation reaction is highly exothermic. Dilution prevents thermal runaway.[1]

  • Controlled Oxidation:

    • Slowly add the bleach solution to the hydrazine mixture while stirring.

    • Monitor Temperature: Keep below 50°C using an ice bath if necessary.

    • Visual Cue: Effervescence (bubbling) indicates nitrogen gas release.

    • Continue addition until bubbling ceases and a starch-iodide paper test shows excess oxidant (turns blue/black).

  • Post-Quench Handling:

    • Allow the mixture to stand for 30 minutes.

    • Do NOT pour down the drain. The solution now contains chlorinated pyridine residues.

    • Collect the entire mixture into a waste container labeled "Deactivated Halogenated Organic Waste."

Part 3: Waste Stream Management & Decision Logic

Not all waste requires on-site quenching.[1] Use the decision tree below to determine the safest workflow for your specific situation.

Disposal Decision Tree

DisposalLogic Start Waste Assessment: 5-Chloro-2-hydrazinyl-4-methylpyridine Quantity Quantity? Start->Quantity PureSolid Is it Pure Solid? Quantity->PureSolid < 50g (Lab Scale) Vendor ACTION: Direct Vendor Pickup (High Hazard Stabilization) Quantity->Vendor > 50g (Bulk) LabPack ACTION: Lab Pack (Segregated Inner Container) PureSolid->LabPack Yes (Stable Storage) Quench ACTION: Chemical Quench (Hypochlorite Oxidation) PureSolid->Quench No (In Solution/Reaction Mix) Quench->LabPack Collect Quenched Residue

Figure 1: Operational decision tree for determining whether to stabilize on-site or ship as-is. Lab packing pure solids is often safer than attempting manual quenching due to the risk of operator error during exotherms.

Waste Container Labeling

Ensure the final waste container carries the following specific data:

  • Constituents: "5-Chloro-2-hydrazinyl-4-methylpyridine (Trace), Sodium Hypochlorite (Trace), Chlorinated Pyridine Derivatives."[1]

  • Hazards: Toxic, Corrosive (if excess bleach), Halogenated.

  • RCRA Codes (USA):

    • D001 (Ignitable/Reactive - if unquenched).[1]

    • D003 (Reactive - if potential for gas generation exists).

    • U-Listed Equivalent: While this specific CAS is not explicitly P-listed, treat as U133 (Hydrazine) derivative for safety protocols.

Part 4: Spill Response Protocol

In the event of a benchtop spill, immediate containment is critical to prevent aerosolization of the hydrazine dust.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.[1][3]

  • PPE Upgrade: If the spill is powder and outside a hood, use a P100 respirator.

  • Neutralize:

    • Cover the spill with a Spill Pillow or absorbent pads.

    • Wet the pads gently with 10% Bleach solution to initiate quenching in situ (ensure good ventilation).

  • Clean:

    • Scoop absorbed material into a wide-mouth jar.[1]

    • Wipe surface with water, then isopropanol.

    • Dispose of all cleanup materials as hazardous chemical waste.

Part 5: Final Disposal (The Destination)

The only acceptable final destruction method for halogenated nitrogen heterocycles is High-Temperature Incineration .

  • Why: Low-temperature combustion can lead to the formation of dioxins or furans due to the chlorine atom.

  • Requirement: Ensure your waste manifest specifies "Incineration with HCl Scrubber" capabilities.[1]

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1]

  • U.S. Environmental Protection Agency. (2024). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. [1]

  • NASA. (2010). Organic Compound Turns Toxic Waste into Harmless Byproducts (Alpha-Ketoglutaric Acid Neutralization).[1] Spinoff. [1]

  • PubChem. (2024). Compound Summary: Hydrazine Derivatives Safety Data. National Library of Medicine. [1]

Sources

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